3-(2-Fluoro-5-methylphenyl)piperidine
Description
Properties
CAS No. |
1044768-80-0 |
|---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-(2-fluoro-5-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-12(13)11(7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
CHZXPHBMMGKCNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2CCCNC2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of substituted piperidine derivatives
An In-Depth Technical Guide to the Synthesis of Substituted Piperidine Derivatives
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions and improving pharmacokinetic properties.[3] This technical guide provides an in-depth overview of the core synthetic methodologies for constructing substituted piperidine derivatives. We will explore the foundational principles, mechanistic underpinnings, and practical considerations of key strategies, including the catalytic hydrogenation of pyridines, cyclization of acyclic precursors via reductive amination, cycloaddition reactions, and modern multicomponent reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and comparative data to inform synthetic planning and execution.
The Strategic Importance of the Piperidine Scaffold
The piperidine motif is one of the most common N-heterocycles found in FDA-approved drugs and biologically active natural alkaloids.[4][5] Its derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and therapies for Alzheimer's disease.[1][2] The success of this scaffold lies in its conformational flexibility and its ability to present substituents in distinct spatial vectors, which is critical for achieving high-affinity and selective binding to biological targets. The development of efficient, cost-effective, and stereocontrolled methods for the synthesis of substituted piperidines is therefore a paramount task in modern organic and medicinal chemistry.[1]
Core Synthetic Strategies for Piperidine Ring Construction
The synthesis of the piperidine core can be broadly categorized into several key strategies. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to piperidines is the catalytic hydrogenation of the corresponding aromatic pyridine precursors.[6] This method involves the addition of three equivalents of hydrogen across the pyridine ring to yield the saturated heterocycle.
Causality and Experimental Choices: The primary challenge in this transformation is overcoming the aromatic stability of the pyridine ring, which often necessitates potent catalytic systems, elevated pressures, and/or high temperatures.[4][6] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, inhibiting turnover.[6] To mitigate this, reactions are frequently conducted in the presence of an acid (e.g., acetic acid, HCl), which protonates the nitrogen, enhancing its susceptibility to reduction and preventing catalyst inhibition.[6][7]
Catalytic Systems:
-
Heterogeneous Catalysts: These are the most widely used systems, particularly on an industrial scale, due to their ease of separation and recyclability.[6]
-
Palladium on Carbon (Pd/C): Effective, especially with an acidic additive.[6]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A powerful catalyst often used in acidic media like glacial acetic acid for reducing highly substituted or electron-rich pyridines.[7]
-
Rhodium on Carbon (Rh/C): Highly active and can often operate under milder conditions than other catalysts.[8]
-
-
Homogeneous Catalysts: These systems can offer superior selectivity and activity under milder conditions. Iridium(III) complexes, for example, have been shown to catalyze the ionic hydrogenation of pyridines, a method that tolerates a wide range of sensitive functional groups like nitro, azido, and bromo moieties.[9]
Data Presentation: Comparison of Hydrogenation Catalysts
| Catalyst System | Typical Conditions | Advantages | Limitations |
| Pd/C, H₂ | 50-100 atm H₂, 100-200 °C, acidic solvent | Cost-effective, widely available | Harsh conditions, potential for side reactions |
| PtO₂, H₂ | 50-70 bar H₂, RT, glacial acetic acid[7] | Highly active, effective for challenging substrates | Catalyst cost, requires acidic medium |
| Rh/C, H₂ | 5 atm H₂, 80 °C, water[8] | High activity, can operate under milder conditions | Catalyst cost |
| [Ir(Cp*)Cl₂]₂, H₂ | 50 bar H₂, RT, TFA/MeOH[9] | Excellent functional group tolerance, high selectivity | High catalyst cost, requires co-catalyst/acid |
Experimental Protocol: Hydrogenation of 3-Phenylpyridine using PtO₂
-
Reactor Setup: To a high-pressure reactor vessel, add 3-phenylpyridine (1.0 mmol, 155 mg).
-
Solvent and Catalyst Addition: Add glacial acetic acid (5 mL) followed by PtO₂ (Adams' catalyst, 0.05 mmol, 11.4 mg).
-
Reaction Execution: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon). Pressurize the vessel with hydrogen gas to 60 bar.[7]
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 8 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 3-phenylpiperidine. Further purification can be achieved via column chromatography if necessary.
Diagram: General Scheme for Pyridine Hydrogenation
Caption: Catalytic hydrogenation of a pyridine ring to form a piperidine.
Cyclization of Acyclic Precursors: Reductive Amination
Intramolecular reductive amination is one of the most versatile and widely employed methods for constructing the piperidine ring from acyclic precursors.[10] The strategy involves the cyclization of a linear substrate containing both an amine and a carbonyl group (or a precursor thereof), which forms an intermediate imine or iminium ion that is subsequently reduced in situ.
Causality and Experimental Choices: The success of this reaction hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the C=N bond of the iminium ion intermediate without reducing the starting carbonyl group.[11][12]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that is tolerant of acidic conditions, which can be used to catalyze imine formation.[11][12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is effective at reducing imines in the presence of aldehydes or ketones.[12] However, its toxicity and the potential for cyanide incorporation as a side product have led to decreased use.[13]
-
Borane-Pyridine Complex (BAP): A less toxic and inexpensive alternative to NaBH₃CN that has proven effective for the reductive amination of secondary amines, including piperidines, with various aldehydes.[13]
Workflow: One-Pot vs. Two-Step Reductive Amination
Caption: Comparison of one-pot and two-step reductive amination workflows.
Experimental Protocol: One-Pot Intramolecular Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve the amino-ketone precursor (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 equiv.) to facilitate the formation of the iminium ion.[11]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equiv.) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC, staining for both the amine and carbonyl starting materials. The reaction is typically complete within 4-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product, which can be purified by column chromatography.
Cycloaddition Reactions: The Aza-Diels-Alder Approach
The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered nitrogen heterocycles.[14] In its most common variant for piperidine synthesis, an imine (the dienophile) reacts with a diene in a [4+2] cycloaddition to form a tetrahydropyridine, which can then be readily reduced to the corresponding piperidine.
Causality and Experimental Choices: The reactivity of the imine is crucial. Electron-withdrawing groups on the imine nitrogen atom accelerate the reaction.[14] Imines are often generated in situ from the corresponding amine and an aldehyde (like formaldehyde) to react immediately with the diene, which avoids issues with imine instability.[14] The choice of diene (e.g., Danishefsky's diene) and the use of Lewis acid catalysts can significantly influence the reaction's rate and stereoselectivity. The mechanism can be either concerted or a stepwise Mannich-Michael pathway, particularly when the imine is activated by a strong Lewis acid.[14]
Diagram: Aza-Diels-Alder Reaction
Caption: Synthetic pathway from a diene and imine to a piperidine.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[15] Several MCRs have been developed for the one-pot synthesis of highly functionalized piperidines.
Causality and Experimental Choices: A common MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound.[15] The reaction proceeds through a cascade of imine formation, Knoevenagel condensation, and Michael addition, followed by cyclization. The choice of catalyst is critical for achieving high yields. Catalysts can range from simple acids (p-TsOH) and bases to metal salts (CAN, ZrCl₄) and even biocatalysts like immobilized lipases.[16] The use of nanocrystalline solid acid catalysts is particularly advantageous as they are easily recoverable and reusable, making the process more environmentally friendly.
Experimental Protocol: Nano-Sulfated Zirconia Catalyzed Three-Component Synthesis
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the amine (1.0 mmol), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), and nano-sulfated zirconia (10 mol%) in ethanol (5 mL).[15]
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. These reactions are often complete within 6 hours.[15]
-
Work-up and Purification: Upon completion, filter the catalyst from the reaction mixture. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization from ethanol or by column chromatography to yield the highly functionalized piperidine.
Conclusion
The synthesis of substituted piperidine derivatives is a rich and evolving field, driven by the scaffold's immense importance in drug discovery. While classical methods like the hydrogenation of pyridines remain staples of bulk synthesis, modern strategies such as stereoselective reductive aminations, cycloadditions, and efficient multicomponent reactions have dramatically expanded the accessible chemical space. The choice of synthetic route requires a careful analysis of the target molecule's complexity, stereochemical requirements, and the desired scale of production. By understanding the underlying principles and causal relationships behind each method, researchers can design and execute robust synthetic plans to generate novel piperidine-based compounds for the advancement of medicine.
References
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- Piperidine synthesis.Organic Chemistry Portal.
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- Pharmacological Applications of Piperidine Deriv
- Synthesis of piperidinones by an aza Diels-Alder reaction.
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- Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts.
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online.
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Biological Activity of Fluorinated Piperidines: A Technical Guide for Drug Discovery
Executive Summary
Piperidines are ubiquitous in medicinal chemistry, representing the most frequently utilized nitrogen-containing heterocycle in FDA-approved small-molecule therapeutics. However, the inherent high basicity and metabolic liabilities of the unsubstituted piperidine ring often necessitate rigorous structural optimization. The strategic incorporation of fluorine atoms into the piperidine scaffold has emerged as a transformative approach in modern drug design[1]. As a Senior Application Scientist, I have structured this technical guide to elucidate the causality behind the physicochemical shifts induced by fluorination, the resulting biological activities, and the self-validating experimental protocols required to synthesize and assay these critical building blocks.
The Fluorine Effect: Physicochemical Modulation & Causality
The introduction of a fluorine atom fundamentally alters the physicochemical landscape of the piperidine ring without introducing significant steric bulk. This "fluorine effect" is driven by fluorine's extreme electronegativity and low polarizability, which directly impact the molecule's basicity, lipophilicity, and metabolic stability[2].
-
Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of fluorine pulls electron density away from the piperidine nitrogen. This significantly lowers the amine's pKa, reducing its degree of protonation at physiological pH.
-
Metabolic Stability: The C–F bond is exceptionally strong (~105 kcal/mol). Placing fluorine atoms at known metabolic hot spots effectively blocks cytochrome P450-mediated oxidative metabolism[2].
-
Lipophilicity (logP): Fluorination allows for the fine-tuning of polarity and lipophilicity, which directly enhances membrane permeability and oral bioavailability[1].
Quantitative Impact of Fluorination on Piperidine Physicochemical Properties
| Compound Scaffold | Position of Fluorination | ΔpKa vs Unsubstituted | Primary Physicochemical Benefit |
| Unsubstituted Piperidine | N/A | Reference (~10.0 - 11.2) | N/A |
| Mono-fluorinated | β-position (C3) | ~ -1.5 to -2.0 | Moderate basicity reduction, increased lipophilicity |
| Gem-difluorinated | β-position (C3, C3) | -3.9 to -4.0 | Significant basicity reduction, high metabolic stability[1] |
| Gem-difluorinated | γ-position (C4, C4) | -3.4 to -3.5 | Significant basicity reduction, conformational rigidity[1] |
Conformational Control: The Axial-Fluorine Preference
Unsubstituted piperidines undergo rapid chair-chair interconversion. In contrast, fluorinated piperidines exhibit highly specific conformational preferences, most notably the "axial-fluorine preference." This conformational rigidity is a powerful tool for structure-based drug design, allowing researchers to lock the molecule into a specific bioactive conformation[2].
The causality behind this preference is multifactorial:
-
Charge-Dipole Interactions: Favorable electrostatic attraction occurs between the partially positive protonated nitrogen and the highly electronegative axial fluorine.
-
Hyperconjugation: Electron density is donated from the adjacent parallel σ(C-H) bond into the antibonding σ*(C-F) orbital, stabilizing the axial conformer.
-
Solvation Effects: Solvent polarity heavily influences the stabilization of these entities, with polar solvents further manipulating the orientation of the fluorine atoms[2].
Logical drivers of the axial-fluorine conformational preference.
Biological Activity & Target Engagement
The physicochemical and conformational changes induced by fluorination directly translate to enhanced target engagement and improved safety profiles in drug discovery.
-
Mitigation of hERG-Mediated Cardiac Toxicity: High basicity in amine-containing drugs is heavily correlated with off-target binding to the hERG potassium channel, leading to drug-induced long QT syndrome. By strategically placing fluorine atoms (e.g., geminal CF2 in the β-position) to lower the pKa, the amine is less protonated at physiological pH. This reduction in basicity directly correlates with a decreased affinity for hERG channels, significantly lowering the risk of cardiac toxicity[1].
-
Antiviral Therapeutics (SARS-CoV-2): Fluorinated piperidines are highly effective 3D fragments for fragment-based drug discovery (FBDD). Recent screenings have demonstrated that specific fluorinated piperidine scaffolds are selectively recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 coronavirus, making them vital precursors for next-generation antivirals[3].
-
Serotonin Receptor Antagonism: Derivatives such as 5-fluoropiperidin-3-ol are crucial building blocks for 5-HT2A receptor antagonists. The strategic placement of fluorine lowers the pKa, which decreases unwanted interactions with acidic phospholipids in cell membranes and prevents lysosomal sequestration, thereby improving oral bioavailability[4].
Mechanistic pathway of hERG toxicity reduction via fluorination.
Experimental Protocols: Synthesis and Validation
Historically, the de novo synthesis of fluorinated piperidines has been plagued by multi-step inefficiencies and elimination side-products. To ensure high yield and stereochemical purity, modern protocols utilize the heterogeneous hydrogenation of readily available fluoropyridines. This protocol is designed as a self-validating system to ensure scientific integrity[5].
Protocol: Cis-Selective Heterogeneous Hydrogenation of Fluoropyridines
Objective: To synthesize cis-(multi)fluorinated piperidines with high chemoselectivity and diastereoselectivity. Causality of Design: Direct nucleophilic fluorination of saturated rings often leads to elimination (loss of HF). Hydrogenating pre-fluorinated aromatic precursors using a heterogeneous catalyst ensures the retention of the C–F bond and dictates a strict cis-stereochemistry due to the surface-binding mechanism of the catalyst[6].
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve the starting fluoropyridine (1.0 equiv) in an anhydrous, polar protic solvent (e.g., methanol) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature catalyst poisoning and unwanted hydrolysis.
-
Catalyst Addition: Add 5% Rh/C or Pd/C (5-10 mol%). Causality: Rhodium on carbon (Rh/C) is highly recommended for extensively fluorinated substrates as it provides superior chemoselectivity and minimizes hydrodefluorination side-reactions compared to standard palladium catalysts[5].
-
Hydrogenation & Validation: Purge the reaction vessel with H2 gas. Pressurize the reactor to 50-100 psi of H2 and stir vigorously at room temperature for 12-24 hours. Self-Validation Check: Continuously monitor hydrogen uptake. The cessation of pressure drop serves as the primary kinetic indicator of reaction completion.
-
In Situ Protection (Critical Step): Unprotected fluorinated piperidines are highly volatile and prone to loss during solvent evaporation. To prevent yield loss, add a protecting group reagent (e.g., Benzyl chloroformate [Cbz-Cl] or Boc-anhydride, 1.2 equiv) directly to the crude reaction mixture along with a mild base (e.g., triethylamine). Stir for an additional 4 hours[6].
-
Purification & Confirmation: Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography. Self-Validation Check: Confirm the cis-stereochemistry and retention of the fluorine atom via 19F-NMR and 1H-NMR coupling constant analysis.
Step-by-step workflow for the heterogeneous hydrogenation of fluoropyridines.
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Conformational Analysis of Fluorinated Piperidine Compounds: Mechanistic Insights and Applications in Drug Design
Introduction: The Strategic Role of Fluorine in N-Heterocycles
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved small-molecule drugs[1]. In modern medicinal chemistry, the strategic incorporation of fluorine into these aliphatic scaffolds has emerged as a transformative tool. Beyond the traditional benefits of enhancing metabolic stability and modulating basicity ( pKa ), selective fluorination profoundly influences the three-dimensional conformation of the piperidine ring[2].
Understanding these conformational shifts—specifically the counterintuitive "axial-F preference" observed in 3-fluoropiperidines—is critical for researchers. Locking a molecule into its bioactive conformation reduces the entropic penalty upon target binding, optimizes receptor-ligand interactions, and mitigates off-target liabilities such as hERG channel inhibition[2][3].
Theoretical Framework: Mechanistic Origins of the Axial-Fluorine Preference
In classical cyclohexane systems, bulky substituents strictly prefer the equatorial position to minimize 1,3-diaxial steric clash. However, fluorine atoms on piperidine rings frequently exhibit a strong thermodynamic preference for the axial position[3]. This behavior is governed by a delicate balance of stereoelectronic and environmental forces:
-
Charge-Dipole Interactions: In protonated piperidinium species (which represent the dominant state at physiological pH), the primary stabilizing force for the axial conformer is the strong intramolecular charge-dipole interaction between the highly polarized C−F bond and the adjacent positively charged nitrogen ( C−F⋯HN+ )[3][4].
-
The Fluorine Gauche Effect (Hyperconjugation): In neutral or N-protected fluoropiperidines, the axial preference is driven by hyperconjugative interactions. Electron density from adjacent anti-periplanar σ(C−H) bonds is donated into the low-lying antibonding σ∗(C−F) and σ∗(C−N) orbitals[3][5]. This effect energetically stabilizes the gauche arrangement between the highly electronegative fluorine and the ring nitrogen.
-
Solvation and Dipole Minimization: The local solvent environment dictates the final conformational equilibrium. The axial conformer often possesses a different net dipole moment compared to the equatorial conformer. In highly polar solvents or biological media, the conformer with the larger dipole moment is preferentially stabilized, which can override intrinsic steric repulsions[3].
Figure 1: Interacting forces dictating the axial-F preference in fluorinated piperidines.
Quantitative Energetics: Conformer Stabilization
The energetic difference between the equatorial and axial conformers ( ΔG ) varies significantly based on the functionalization of the nitrogen atom and the solvent environment. Table 1 summarizes the free enthalpy differences for 3-fluoropiperidine derivatives based on combined DFT and NMR studies[3].
Table 1: Free Enthalpy Differences ( ΔG ) of 3-Fluoropiperidine Derivatives
| Compound / N-Substitution | Solvent | ΔG (Equatorial - Axial) (kcal/mol) | Preferred Conformation |
| 3-Fluoropiperidine (NH) | Water | +1.5 to +2.0 | Axial |
| 3-Fluoropiperidine (HCl) | Water | +2.5 to +3.0 | Axial (Strong) |
| 3-Fluoropiperidine (TFA) | Chloroform | +0.5 to +1.0 | Axial (Weak) |
| 3,5-Difluoropiperidine | Water | +3.0 to +4.0 | Diaxial |
(Note: A positive ΔG indicates that the axial conformer is thermodynamically more stable than the equatorial conformer.)
Experimental and Computational Workflow
To accurately determine the conformational populations of fluorinated piperidines, researchers must employ a self-validating methodology that combines Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT). This dual approach ensures that theoretical predictions are strictly grounded in empirical observation[3][5].
Step-by-Step Protocol:
-
Sample Preparation & Synthesis: Synthesize the target fluorinated piperidine (e.g., via transition-metal catalyzed heterogeneous hydrogenation of fluoropyridines)[1]. Prepare analytical samples in both non-polar (e.g., CDCl3 ) and polar (e.g., D2O or CD3OD ) deuterated solvents to assess solvation causality.
-
NMR Data Acquisition: Acquire 1H , 13C , and 19F NMR spectra at variable temperatures. The critical parameter to isolate is the 3J(19F,1H) vicinal coupling constant.
-
Coupling Constant Analysis: Extract the 3J(19F,1H) values. The causality here is geometric: an axial fluorine will exhibit distinct, typically smaller coupling constants with adjacent axial and equatorial protons. Conversely, an equatorial fluorine exhibits a massive diaxial 3J coupling (often >25 Hz) due to the anti-periplanar arrangement with adjacent axial protons.
-
In Silico DFT Computations: Perform geometry optimizations of both axial and equatorial conformers using a robust functional and basis set (e.g., B3LYP-D3BJ/6-311++G**)[5]. Apply an implicit Solvation Model based on Density (SMD) that matches the NMR solvent to account for dipole minimization effects.
-
Boltzmann Population Calculation: Calculate the theoretical free energy difference ( ΔG ) between the minimized conformers and derive the expected conformer ratio using the Boltzmann distribution equation.
-
System Validation: Correlate the theoretically predicted conformer ratio with the experimentally observed time-averaged 3J(19F,1H) coupling constants. A high degree of correlation validates the structural assignment and the chosen computational solvation model.
Figure 2: Integrated NMR and DFT workflow for conformational analysis of fluoropiperidines.
Implications for Rational Drug Design
The predictable conformational bias of fluorinated piperidines provides a strategic advantage in medicinal chemistry. By judiciously deploying fluorine atoms, drug developers can achieve the following:
-
Tuning Basicity and Mitigating Toxicity: The strong electron-withdrawing nature of fluorine reduces the pKa of the piperidine nitrogen. For instance, placing a fluorine in the equatorial position can drop the basicity from a pKa of 6.8 down to 4.4. This basicity reduction is a proven strategy to mitigate hERG channel inhibition (which is often triggered by highly basic amines) and improve blood-brain barrier penetration, as seen in the clinical development of candidates like BMS-986163[2].
-
Locking Bioactive Conformations: By exploiting the fluorine gauche effect and charge-dipole interactions, medicinal chemists can restrict the highly flexible piperidine ring into a specific chair conformation. This "conformational locking" ensures the molecule perfectly aligns with the target receptor's binding pocket, thereby increasing potency and selectivity while drastically reducing the entropic penalties associated with binding[3].
References
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry—A European Journal (2020).3
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A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute (2025). 2
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis / NIH (2020). 1
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Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry (2024). 5
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A Senior Application Scientist's Guide to In Silico Modeling: Elucidating the Interactions of 3-(2-Fluoro-5-methylphenyl)piperidine
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] Its structural and chemical properties make it a "privileged scaffold" for designing therapeutic agents targeting a wide array of biological systems. This guide provides an in-depth, technical walkthrough for the in silico modeling of a specific derivative, 3-(2-Fluoro-5-methylphenyl)piperidine. We will move beyond a simple list of steps to provide the causal reasoning behind methodological choices, ensuring a robust and reproducible computational workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate discovery. The workflow will encompass ligand and protein preparation, molecular docking to predict binding modes, molecular dynamics (MD) simulations to understand dynamic stability, and binding free energy calculations to quantify affinity.
The Rationale for In Silico First
In the modern drug discovery pipeline, computer-aided drug design (CADD) is an indispensable tool that significantly reduces the time and resources required to identify and optimize lead compounds.[2] By simulating molecular interactions within a virtual environment, we can prioritize candidates, predict potential liabilities, and generate testable hypotheses before committing to costly and time-consuming wet-lab synthesis and screening.[3][4] This guide uses 3-(2-Fluoro-5-methylphenyl)piperidine as a representative small molecule to illustrate a complete in silico characterization pipeline.
Foundational Work: System Preparation
The accuracy of any computational model is fundamentally dependent on the quality of the initial structures and the parameters used to describe them. This preparation phase is the most critical for ensuring the physical and chemical realism of the subsequent simulations.
Ligand Parameterization: Defining the Small Molecule
Before any simulation, the small molecule must be described in the language of the chosen force field. This process, known as parameterization, involves assigning atomic charges and defining bond, angle, and dihedral parameters that govern its internal energy.
Experimental Protocol: Ligand Parameterization using AMBER/GAFF
-
Obtain 2D Representation: Start with a 2D representation of 3-(2-Fluoro-5-methylphenyl)piperidine, typically as a SMILES string (Cc1cc(F)ccc1C1CCNCC1). This can be obtained from databases like PubChem.[5]
-
Generate 3D Conformation: Use a tool like Open Babel to convert the 2D SMILES into an initial 3D structure (.mol2 format).
-
Charge Calculation & Atom Typing (Antechamber): The Antechamber module within AmberTools is used to assign atom types from the General AMBER Force Field (GAFF) and to calculate partial atomic charges. The AM1-BCC charge method is recommended as it produces charges that are designed to be compatible with the AMBER force field.
-
Causality: The choice of GAFF is critical as it was specifically developed to be compatible with the AMBER biomolecular force fields, ensuring a consistent and balanced description of both the protein and the ligand.[6]
-
-
Check for Missing Parameters (ParmEd): After running Antechamber, it is crucial to check if the GAFF force field has parameters for all the bonds, angles, and dihedrals in the molecule. The parmchk2 tool is used for this purpose.
-
Generate Topology Files: The final outputs are a molecule topology file (.mol2 or .prepi) and a force field modification file (.frcmod), which contain all the necessary information for the simulation engine.[7]
Protein Target Preparation: Readying the Receptor
A protein structure obtained from the Protein Data Bank (PDB) is an experimental model and not immediately ready for simulation. It requires careful preparation to ensure it is a chemically correct and complete representation.
Experimental Protocol: Protein Preparation
-
Structure Selection and Download: Download the desired protein target structure from the RCSB PDB database. For this guide, we will assume a hypothetical target has been identified.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water, ions, and any co-crystallized ligands or buffers.[8][9] This is done to ensure the simulation focuses only on the protein-ligand interaction of interest.
-
Structural Correction and Hydrogenation:
-
Inspect the protein for missing residues or heavy atoms and use modeling software (e.g., PyMOL, UCSF Chimera) to rebuild them.
-
Add hydrogen atoms. Since PDB files from X-ray crystallography often lack hydrogen coordinates, they must be added. This step is critical for correct hydrogen bond networks and electrostatics.
-
Determine the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4). Tools like H++ can automate this process.
-
-
Force Field Assignment: Assign a biomolecular force field (e.g., AMBER ff19SB, CHARMM36m) to the protein. This defines the potential energy function for the protein atoms.[10]
Predicting Interactions: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the strength of the interaction via a scoring function.[9] It provides a static, energetically favorable snapshot of the binding event.
Experimental Protocol: Docking with AutoDock Vina
-
Prepare Input Files: Convert the prepared protein and ligand files to the .pdbqt format using AutoDock Tools. This format includes atomic charges and atom type information required by Vina.[8]
-
Define the Search Space (Grid Box): A 3D grid box must be defined to specify the region of the protein where the docking algorithm will search for binding poses. This box should encompass the entire binding site of interest.[8][9]
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration as input.
-
Analyze Results:
-
The primary output is a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.
-
Visualize the top-ranked pose in complex with the protein using software like PyMOL or Chimera.[9] Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.
-
Visualization: Molecular Docking Workflow
Caption: Workflow for predicting ligand binding pose using molecular docking.
Exploring Dynamics: Molecular Dynamics (MD) Simulation
While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations offer a way to observe the time-evolution of the protein-ligand complex, providing insights into the stability of the binding pose and the flexibility of the system in a simulated physiological environment.[11]
Experimental Protocol: MD Simulation with GROMACS
-
System Building:
-
Combine the coordinates of the protein and the top-ranked ligand pose from docking into a single complex file.
-
Create a simulation box (e.g., a triclinic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edges.
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).[12]
-
Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and achieve a physiological salt concentration (e.g., 0.15 M).[12][13]
-
-
Energy Minimization: Perform a steep descent energy minimization of the system to remove any steric clashes or unfavorable geometries introduced during the system-building phase.[12][14]
-
System Equilibration: This is a crucial two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): Equilibrate the system at a constant temperature (e.g., 300 K) while keeping the volume constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[14][15]
-
NPT Ensemble (Constant Pressure): Equilibrate the system at a constant temperature (300 K) and pressure (1 bar). This allows the density of the box to relax to the correct value. Position restraints are typically maintained.[14][15]
-
-
Production MD: Run the final simulation for the desired length (e.g., 100-200 ns) with all position restraints removed. Trajectory data (atomic coordinates over time) are saved at regular intervals.[14]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time to assess the stability of the simulation and the binding pose. A stable, converging RMSD indicates a well-equilibrated system.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified during docking throughout the simulation.
-
Visualization: MD Simulation Workflow
Caption: A standard workflow for performing and analyzing an MD simulation.
Quantifying Affinity: Binding Free Energy Calculations
While docking scores provide a rapid ranking, more rigorous methods are needed to compute the binding free energy (ΔG_bind), which is more directly comparable to experimental data like Ki or IC50.[16] The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA or MM/GBSA) method is a popular end-state approach that offers a balance between accuracy and computational cost.[17]
Experimental Protocol: MM/PBSA Calculation
-
Trajectory Sampling: This method uses snapshots (frames) from the stable portion of the production MD trajectory. It is essential to ensure the system has reached equilibrium before extracting frames.
-
Energy Calculations: For each snapshot, the free energy of each species (complex, protein, and ligand) is calculated individually. The total free energy is a sum of several components:
-
Molecular Mechanics Energy (ΔE_MM): The internal energy (bonds, angles, dihedrals) and van der Waals and electrostatic interactions in the gas phase.
-
Polar Solvation Energy (ΔG_polar): The energy required to transfer the solute from a vacuum to the polar solvent. Calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) implicit solvent model.
-
Non-polar Solvation Energy (ΔG_nonpolar): The energy associated with creating a cavity in the solvent for the solute, typically estimated from the Solvent-Accessible Surface Area (SASA).
-
-
Calculate Binding Free Energy: The final binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the individual protein and ligand.
-
ΔG_bind = ΔG_complex - (ΔG_receptor + ΔG_ligand)
-
Visualization: Thermodynamic Cycle for Binding
Caption: Thermodynamic cycle used in end-state binding free energy calculations.
Data Synthesis and Interpretation
A successful in silico study culminates in the synthesis of all generated data into a cohesive, predictive model of the molecular interaction.
| Parameter | Methodology | Key Output & Interpretation |
| Binding Pose | Molecular Docking | The 3D orientation of the ligand. Identifies key interacting residues. |
| Binding Affinity | Docking Score | A rapid, qualitative estimate of binding strength (e.g., -8.5 kcal/mol). |
| Complex Stability | MD Simulation (RMSD) | A stable RMSD plot over time suggests the docked pose is maintained. |
| Binding Dynamics | MD Simulation (Analysis) | Reveals the persistence of key interactions and the flexibility of the binding site. |
| Binding Free Energy | MM/PBSA | A quantitative estimate of binding affinity (ΔG_bind) that is more accurate than docking. |
Conclusion: From Simulation to Validation
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico characterization of 3-(2-Fluoro-5-methylphenyl)piperidine. By systematically applying molecular docking, MD simulations, and free energy calculations, researchers can gain deep insights into the potential binding modes, stability, and affinity of this and other small molecules. It is critical to remember that in silico modeling is a predictive science.[18] The models and hypotheses generated through these computational experiments are designed to guide and prioritize subsequent experimental validation, ultimately accelerating the path toward novel therapeutic discoveries.
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Selvaraj, C., & Singh, S. K. (2012). In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. Medicinal chemistry research, 21(9), 2325-2334. [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of medicinal chemistry, 52(10), 3238-3247. [Link]
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University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
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Welsch, M. E., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Proceedings of the National Academy of Sciences, 120(18), e2216694120. [Link]
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Khan, I., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of developing drugs, 7(2), 1-11. [Link]
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Vodovotz, Y., & An, G. (2013). In Silico Augmentation of the Drug Development Pipeline: Examples from the study of Acute Inflammation. Expert opinion on drug discovery, 8(10), 1249-1262. [Link]
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Gapsys, V., et al. (2021). Building intuition for binding free energy calculations: Bound state definition, restraints, and symmetry. The Journal of Chemical Physics, 154(20), 204106. [Link]
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CONFLEX. AMBER force field calculation. [Link]
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Methodological & Application
Topic: Analytical Methods for the Quantification of 3-(2-Fluoro-5-methylphenyl)piperidine
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols and expert guidance for the quantitative analysis of 3-(2-Fluoro-5-methylphenyl)piperidine, a substituted piperidine derivative relevant to pharmaceutical development and chemical synthesis. Recognizing the analytical challenges posed by its structure, such as a weak UV chromophore and the basicity of the piperidine nitrogen, this guide details robust methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and the highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, acknowledging the molecule's chirality, a protocol for enantiomeric separation is provided. Each section is grounded in established scientific principles, offering not just step-by-step instructions but also the causal reasoning behind experimental choices to empower researchers in developing and validating methods suitable for their specific applications, from quality control to pharmacokinetic studies.
Introduction and Analytical Considerations
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceutical agents. Substituted derivatives like 3-(2-Fluoro-5-methylphenyl)piperidine are of significant interest as potential intermediates or active pharmaceutical ingredients (APIs). Accurate and precise quantification is therefore critical for ensuring product quality, safety, and efficacy throughout the drug development lifecycle, from impurity profiling in bulk substances to metabolic studies in biological matrices.[1]
The analytical quantification of this specific molecule presents several challenges:
-
Weak UV Chromophore: The phenyl ring offers some UV absorbance, but it may not be sufficient for the low-level detection often required for impurity analysis.
-
Basicity: The secondary amine in the piperidine ring (pKa ~11) can lead to poor peak shape (tailing) on standard silica-based HPLC columns due to interactions with residual silanols.
-
Chirality: The molecule possesses a chiral center at the C3 position of the piperidine ring, necessitating chiral separation methods to quantify individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.[2]
This guide addresses these challenges by presenting a multi-platform approach to analysis, ensuring that researchers can select and optimize a method that aligns with their specific requirements for sensitivity, selectivity, and sample matrix.
Physicochemical Properties (Predicted)
A foundational understanding of the analyte's properties is crucial for method development. The following data for a structurally analogous compound provides a reliable reference point.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆FN | [3] |
| Molecular Weight | 193.26 g/mol | [3] |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a workhorse technique for pharmaceutical analysis. Due to the basic nature of the analyte, specific considerations are required to achieve symmetric peak shapes and robust separation.
Expertise & Rationale: Overcoming Peak Tailing
The basic piperidine nitrogen readily interacts with acidic silanol groups on the surface of conventional silica-based columns, causing peak tailing. This can be mitigated by:
-
Using an Acidic Modifier: Adding an acid like formic acid or phosphoric acid to the mobile phase protonates the piperidine nitrogen, reducing its interaction with silanols.[4]
-
Employing End-Capped Columns: Modern, high-purity, end-capped C18 columns have a lower concentration of free silanols, minimizing unwanted secondary interactions.
-
Derivatization: For enhanced UV sensitivity, the secondary amine can be derivatized with a UV-active agent like 4-toluenesulfonyl chloride. This not only improves detection limits but also alters the molecule's chromatographic behavior.[5]
Protocol 1: RP-HPLC-UV for Purity Assessment
This protocol is designed for determining the purity of a 3-(2-Fluoro-5-methylphenyl)piperidine sample in a bulk drug substance.
Instrumentation and Reagents:
-
HPLC system with a UV/Vis or DAD detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid for non-MS applications)
-
Reference standard of 3-(2-Fluoro-5-methylphenyl)piperidine
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare calibration standards covering the expected concentration range.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at a concentration comparable to the standard solution using the same diluent.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~265 nm (scan for optimum) |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions. Purity is calculated by comparing the main peak area to the total area of all peaks (Area Percent method).
Protocol 2: Chiral HPLC for Enantiomeric Separation
This protocol is essential for resolving and quantifying the individual enantiomers.
Instrumentation and Reagents:
-
HPLC system with a UV/Vis or DAD detector
-
Chiral Stationary Phase (CSP), e.g., a polysaccharide-based column like Chiralpak® IA or similar.[6]
-
n-Hexane (HPLC grade)
-
Ethanol or Isopropanol (HPLC grade)
-
Diethylamine (DEA) (optional, for peak shape improvement)
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of n-Hexane and Ethanol (e.g., 70:30 v/v). If peak shape is poor, add 0.1% DEA to the mobile phase.[6]
-
Sample and Standard Preparation: Prepare solutions at a concentration of approximately 1-2 mg/mL in the mobile phase.
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Ethanol (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | ~265 nm |
| Injection Volume | 10 µL |
-
Analysis: Inject the racemic standard to determine the retention times and resolution of the enantiomers. Inject the sample to determine the enantiomeric ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Given its volatility, 3-(2-Fluoro-5-methylphenyl)piperidine is a suitable candidate for GC-MS analysis, particularly for detecting residual impurities in a drug substance.
Expertise & Rationale: Method Considerations
-
Column Selection: A non-polar or mid-polarity capillary column, such as one coated with 5% phenyl/95% methylpolysiloxane, provides good separation for a wide range of analytes.[4]
-
Ionization and Fragmentation: Electron Ionization (EI) at 70 eV is standard and will produce a reproducible fragmentation pattern. Expected fragments would arise from α-cleavage adjacent to the nitrogen and cleavage of the bond connecting the phenyl and piperidine rings.[7]
-
Sensitivity: Headspace GC can be employed for trace-level analysis of residual solvents or piperidine-related impurities in the final API, offering high sensitivity.[8]
Protocol 3: GC-MS for Impurity Identification and Quantification
Instrumentation and Reagents:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Helium (carrier gas)
-
Methanol or Dichloromethane (GC grade)
-
Reference standard and sample
Procedure:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reference standard (1 mg/mL) in methanol. Create a series of dilutions for the calibration curve.
-
Dissolve the sample in methanol to a known concentration (e.g., 10 mg/mL).
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Oven Program | Initial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C, hold for 5 min. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
-
Analysis:
-
Inject the standards to build a calibration curve based on the area of a characteristic ion.
-
Inject the sample solution. Identify impurities based on their mass spectra and retention times. Quantify using the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, especially in complex matrices like plasma or tissue extracts, LC-MS/MS is the method of choice.[9] It is ideal for pharmacokinetic studies, bioequivalence studies, and the quantification of genotoxic impurities at parts-per-million (ppm) levels.[10]
Expertise & Rationale: Maximizing Performance
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is highly effective for basic compounds like piperidines, readily forming the protonated molecule [M+H]⁺.[11]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A precursor ion (the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is highly specific to the analyte.
-
Sample Preparation: For biological samples, protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is crucial to remove matrix interferences and concentrate the analyte.[9][12]
Protocol 4: LC-MS/MS for Quantification in Biological Matrices (e.g., Plasma)
Instrumentation and Reagents:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
-
Human plasma (or other biological matrix)
Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of the analyte and Internal Standard (IS) in methanol.
-
Spike blank plasma with the analyte stock solution to create calibration standards (e.g., 0.1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of IS working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.[9]
-
Carefully transfer the supernatant to a clean vial for injection.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 400 °C |
MRM Transitions (Hypothetical - Requires Optimization):
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
| Analyte | 194.1 | e.g., 111.1 (loss of piperidine) | Optimize (e.g., 15-25) |
| Analyte (Confirming) | 194.1 | e.g., 95.1 (piperidine fragment) | Optimize (e.g., 20-30) |
| Internal Standard | Dependent on IS | Dependent on IS | Optimize |
-
Analysis and Data Processing:
-
Analyze the calibration standards to generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.
-
Quantify the analyte in QC and unknown samples using the regression equation from the calibration curve.
-
Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated to demonstrate its suitability for the intended purpose.[13] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte in the presence of other components (impurities, degradants, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. Assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).
Workflow Visualizations
The following diagrams illustrate the general workflows for the described analytical protocols.
Diagram 1: HPLC/GC-MS Analysis Workflow
Caption: Workflow for bioanalytical quantification using LC-MS/MS.
References
-
Diva-Portal.org. (2011, July 8). Two trace analytical methods for simultaneous determination of three classes of perfluoroalkyl acids in food and drinking water. Retrieved from [Link]
-
PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
PubChem. * (R)-3-(5-Fluoro-2-methylphenyl)piperidine*. Retrieved from [Link]
-
PubMed. (2003, September 15). New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Retrieved from [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Synthesis of Fluorinated Leucines and Valines for Use in Protein NMR. Retrieved from [Link]
- Google Patents. Detection method for determining piperidine residue in bulk drug.
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]
-
Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]
-
ResearchGate. (2025, August 7). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Retrieved from [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Diva-Portal.org. (2010). Enantiomeric Separations using Chiral Counter-Ions. Retrieved from [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. diva-portal.org [diva-portal.org]
- 3. (R)-3-(5-Fluoro-2-methylphenyl)piperidine | C12H16FN | CID 93478523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN113533610A - Detection method for determining piperidine residue in bulk drug - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Using 3-(2-Fluoro-5-methylphenyl)piperidine as a chemical probe
An in-depth technical guide for researchers and drug development professionals on utilizing 3-(2-Fluoro-5-methylphenyl)piperidine as a chemical probe in Fragment-Based Drug Discovery (FBDD).
Pharmacophore Rationale and Structural Dynamics
In the realm of Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to sp3-rich 3D scaffolds is paramount for improving clinical success rates. 3-(2-Fluoro-5-methylphenyl)piperidine serves as a highly privileged, 3D-vectorized chemical probe[1]. Unlike traditional planar fragments, this molecule offers a rich stereochemical landscape and specific electronic tuning that makes it an ideal starting point for Central Nervous System (CNS) targets and phosphodiesterase (PDE) inhibitors[2].
Causality of Structural Features:
-
The Piperidine Core (sp3 Vector): The secondary amine of the piperidine ring is protonated at physiological pH, serving as a critical hydrogen-bond donor and electrostatic anchor to acidic residues (e.g., Asp or Glu) within target binding pockets.
-
The 2-Fluoro Substituent: Fluorine is highly electronegative but sterically small. Its placement at the ortho-position serves two purposes. First, it inductively lowers the pKa of the adjacent piperidine amine, shifting it closer to physiological pH to enhance membrane permeability. Second, it induces "conformational locking" via steric repulsion with the piperidine ring, restricting the rotation of the phenyl system and pre-organizing the fragment into a bioactive conformation.
-
The 5-Methyl Substituent: This acts as a directed hydrophobic probe. In deep, lipophilic sub-pockets (such as those found in the PDE2A active site), the methyl group displaces high-energy water molecules, driving binding affinity through favorable entropic gains.
Physicochemical Profiling
To validate its utility as a fragment probe, we must assess its adherence to the "Rule of Three" (Ro3), which dictates optimal parameters for FBDD libraries. As shown in Table 1, the probe exhibits near-perfect fragment physicochemical properties[3].
Table 1: Physicochemical Profile of 3-(2-Fluoro-5-methylphenyl)piperidine
| Property | Value | FBDD Rationale |
| Molecular Weight | 193.26 g/mol | < 300 Da; allows for downstream synthetic growth without exceeding lead-like MW limits. |
| LogP (Calculated) | ~2.5 - 2.9 | Optimal lipophilicity for CNS penetration and hydrophobic pocket engagement. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | < 60 Ų; guarantees excellent blood-brain barrier (BBB) permeability. |
| H-Bond Donors | 1 (Secondary Amine) | Provides a single, highly directional interaction vector. |
| H-Bond Acceptors | 1 (Fluorine) | Enables multipolar interactions with backbone amides. |
| Rotatable Bonds | 1 | Low conformational entropy penalty upon target binding. |
Biological Context: Modulating the PDE2 Signaling Axis
This specific piperidine scaffold has been heavily utilized as a foundational building block for synthesizing selective Phosphodiesterase 2 (PDE2) inhibitors[2]. PDE2 is a critical enzyme that hydrolyzes cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting PDE2 using elaborated derivatives of this probe, researchers can amplify cAMP signaling, which is a highly sought-after mechanism for enhancing synaptic plasticity and cognitive function.
Fig 1: Mechanism of PDE2 inhibition by piperidine-derived probes modulating cAMP signaling.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening
Because fragments like 3-(2-Fluoro-5-methylphenyl)piperidine typically exhibit low-affinity binding ( Kd in the μM to mM range), SPR is the gold standard for detecting their transient kinetic interactions.
Causality of Design: The low molecular weight (193 Da) means the SPR response units (RU) will be extremely small. Therefore, strict DMSO solvent matching is critical. A 0.1% mismatch in DMSO concentration between the running buffer and the sample can cause a bulk refractive index shift that completely masks the fragment's binding signal.
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the target protein (e.g., PDE2A catalytic domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000-4000 RU to ensure sufficient signal capacity for a low-MW analyte.
-
Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) and spike it with exactly 5.00% (v/v) DMSO.
-
Analyte Dilution: Dissolve the piperidine probe in 100% DMSO to a 100 mM stock. Dilute the stock into the running buffer to create a concentration series (e.g., 10, 50, 100, 500, 1000 μM ), ensuring the final DMSO concentration is strictly 5.00%.
-
Solvent Correction Calibration: Run a DMSO calibration curve (4.5% to 5.5% DMSO) prior to the analyte injections to build a solvent correction model.
-
Injection & Kinetics: Inject the concentration series at a high flow rate (30 μL/min ) for 60 seconds to minimize mass transport limitations, followed by a 60-second dissociation phase.
-
Self-Validating Checkpoint: Include a reference flow cell (unmodified dextran) to subtract non-specific binding. Additionally, inject a known, well-characterized PDE2 inhibitor at the beginning and end of the run. If the RU response of the control drops by >10%, the protein surface has denatured, and the assay must be invalidated.
Protocol 2: Hit-to-Lead Synthetic Elaboration (N-Derivatization)
Once binding is confirmed, the secondary amine of the piperidine serves as the primary synthetic vector for hit expansion.
Causality of Design: The nitrogen atom is situated adjacent to the 3-position aryl group. While less sterically hindered than a 2-substituted piperidine, it still requires highly reactive coupling conditions. We utilize HATU as a coupling reagent for amide formation because it stabilizes the active ester intermediate, overcoming the steric bulk of the fragment to ensure high yields.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried flask under inert N2 atmosphere, dissolve the target carboxylic acid core (e.g., a triazolopyrimidine derivative) (1.0 eq) in anhydrous DMF (0.2 M).
-
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to allow the active ester to form.
-
Coupling: Add 3-(2-Fluoro-5-methylphenyl)piperidine (1.1 eq) dropwise to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours.
-
Self-Validating Checkpoint: Perform an LC-MS analysis of the crude mixture. The presence of the unreacted piperidine mass (m/z 194 [M+H]+ ) alongside the product mass indicates incomplete kinetics, requiring gentle heating (40°C). The complete disappearance of the m/z 194 peak validates full conversion.
-
Purification: Quench with saturated aqueous NaHCO3 , extract with Ethyl Acetate, dry over Na2SO4 , and purify via reverse-phase preparative HPLC.
Fig 2: Fragment-based drug discovery workflow for piperidine chemical probes.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 93478523, (R)-3-(5-Fluoro-2-methylphenyl)piperidine" PubChem. Available at:[Link]
- "Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors" Google Patents (US10239882B2).
-
"Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates" PubMed Central (PMC6072384). Available at:[Link]
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10239882B2 - Substituted 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine compounds as PDE2 inhibitors - Google Patents [patents.google.com]
- 3. (R)-3-(5-Fluoro-2-methylphenyl)piperidine | C12H16FN | CID 93478523 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoselective synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine enantiomers
Application Note & Protocol
Stereoselective Synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine Enantiomers via Rhodium-Catalyzed Asymmetric Carbometalation
Abstract: Chiral piperidine scaffolds, particularly those incorporating fluorine atoms, are of paramount importance in medicinal chemistry, often forming the core of pharmacologically active agents.[1][2] The specific stereochemistry at the C3 position can dramatically influence a molecule's biological activity and pharmacokinetic profile.[1] This document provides a detailed application note and a step-by-step protocol for the enantioselective synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine. The strategy is based on a highly efficient, three-step sequence highlighted by a state-of-the-art rhodium-catalyzed asymmetric reductive Heck reaction.[3][4] This method offers excellent enantioselectivity, broad functional group tolerance, and scalability, making it a robust choice for drug discovery and development professionals.[3]
Strategic Overview & Rationale
The synthesis of enantiomerically enriched 3-substituted piperidines from simple, readily available starting materials like pyridine remains a significant challenge in organic synthesis.[5] A powerful modern approach circumvents the high energy barrier of direct pyridine dearomatization by first activating and partially reducing the pyridine ring.[3][6] This forms a dihydropyridine intermediate, which is amenable to catalytic asymmetric functionalization.[3]
The selected strategy, adapted from the work of Fletcher et al., involves three key stages:[3][4]
-
Pyridine Activation & Partial Reduction: Pyridine is converted to phenyl pyridine-1(2H)-carboxylate, a stable dihydropyridine substrate suitable for cross-coupling.[4]
-
Rh-Catalyzed Asymmetric Carbometalation: This is the crucial stereochemistry-defining step. A chiral rhodium complex, generated in situ, catalyzes the coupling of the dihydropyridine with 2-fluoro-5-methylphenylboronic acid to furnish the corresponding 3-substituted tetrahydropyridine with high enantiomeric excess (ee).[3][5]
-
Final Reduction & Deprotection: The tetrahydropyridine intermediate is fully saturated via hydrogenation, and the carbamate protecting group is removed to yield the target chiral piperidine.[3]
This approach was chosen for its demonstrated high efficiency and enantioselectivity across a range of arylboronic acids, providing a reliable pathway to the desired product.[3]
Figure 1: Overall workflow for the stereoselective synthesis of the target piperidine.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organometallic reagents and catalysts are air- and/or moisture-sensitive and should be handled under an inert atmosphere (Argon or Nitrogen).
This protocol is adapted from the procedure described by Fletcher et al.[4] This step creates the activated dihydropyridine necessary for the subsequent asymmetric coupling.
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Pyridine | 79.10 | 7.91 g | 100 mmol |
| Phenyl chloroformate | 156.57 | 15.66 g | 100 mmol |
| Sodium borohydride (NaBH₄) | 37.83 | 4.54 g | 120 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Diethyl ether (Et₂O) | - | 150 mL | - |
| Water (H₂O) | - | 100 mL | - |
Procedure:
-
To a 500 mL round-bottom flask under an argon atmosphere, add anhydrous THF (200 mL) and pyridine (7.91 g, 100 mmol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phenyl chloroformate (15.66 g, 100 mmol) dropwise over 20 minutes. A white precipitate will form. Stir the resulting slurry for 30 minutes at 0 °C.
-
In a separate flask, dissolve sodium borohydride (4.54 g, 120 mmol) in water (50 mL).
-
Add the NaBH₄ solution dropwise to the pyridinium salt slurry at 0 °C over 30 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by carefully adding water (50 mL) at 0 °C.
-
Extract the mixture with diethyl ether (2 x 75 mL).
-
Combine the organic layers, wash with 1N NaOH (2 x 50 mL) followed by 1N HCl (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to afford phenyl pyridine-1(2H)-carboxylate as a pale yellow oil.
This is the critical enantioselective step.[3][5] The choice of the chiral ligand enantiomer ((S)-SEGPHOS or (R)-SEGPHOS) will determine the absolute stereochemistry of the final product. The following protocol uses (S)-SEGPHOS to produce the (S)-enantiomer.
Materials & Reagents:
| Reagent | M.W. | Amount (for 0.5 mmol scale) | Moles | Stoichiometry |
|---|---|---|---|---|
| [Rh(cod)OH]₂ | 454.34 | 6.9 mg | 0.015 mmol | 3 mol% |
| (S)-SEGPHOS | 612.63 | 21.4 mg | 0.035 mmol | 7 mol% |
| Phenyl pyridine-1(2H)-carboxylate | 199.23 | 99.6 mg | 0.5 mmol | 1.0 equiv |
| 2-Fluoro-5-methylphenylboronic acid | 153.96 | 231 mg | 1.5 mmol | 3.0 equiv |
| Cesium Hydroxide (CsOH, 50 wt% aq.) | 167.91 | 180 µL | 1.0 mmol | 2.0 equiv |
| Toluene, degassed | - | 0.25 mL | - | - |
| Tetrahydrofuran (THF), degassed | - | 0.25 mL | - | - |
| Water (H₂O), degassed | - | 0.25 mL | - | - |
Procedure:
-
Catalyst Preparation: To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (6.9 mg, 3 mol%) and (S)-SEGPHOS (21.4 mg, 7 mol%).
-
Seal the vial with a rubber septum, place it under vacuum, and then purge with argon. Repeat this vacuum-argon cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL) to the vial.
-
Add the aqueous CsOH solution (180 µL, 2.0 equiv).
-
Stir the resulting catalyst solution at 70 °C for 10 minutes. The solution should turn a clear, light-yellow color.
-
Reaction Assembly: To the pre-activated catalyst solution, add 2-fluoro-5-methylphenylboronic acid (231 mg, 3.0 equiv).
-
Finally, add the dihydropyridine substrate (99.6 mg, 1.0 equiv) via syringe.
-
Stir the reaction mixture vigorously at 70 °C for 20-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic mixture with water (5 mL) and brine (5 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to yield the enantioenriched tetrahydropyridine product.
This final two-step, one-pot sequence converts the tetrahydropyridine intermediate into the final target molecule.[3]
Materials:
| Reagent | M.W. | Amount | Moles |
|---|---|---|---|
| Enantioenriched Tetrahydropyridine | 341.41 | 171 mg | 0.5 mmol |
| Palladium on Carbon (Pd/C, 10 wt%) | - | ~17 mg | 10 wt% |
| Potassium Hydroxide (KOH) | 56.11 | 140 mg | 2.5 mmol |
| Methanol (MeOH) | - | 10 mL | - |
| Water (H₂O) | - | 1 mL | - |
Procedure:
-
Dissolve the purified tetrahydropyridine intermediate (171 mg, 0.5 mmol) in methanol (10 mL) in a suitable hydrogenation vessel.
-
Carefully add Pd/C (10 wt%, ~17 mg) to the solution.
-
Seal the vessel, evacuate the air, and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (e.g., 50 psi or 1 atm balloon) and stir vigorously at room temperature for 12-16 hours.
-
Deprotection (in the same pot): After the hydrogenation is complete (monitor by TLC/LC-MS), carefully vent the hydrogen and purge the vessel with argon.
-
Add a solution of potassium hydroxide (140 mg, 2.5 mmol) in water (1 mL) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 4 hours to cleave the carbamate protecting group.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Add water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude piperidine product.
-
Further purification, if necessary, can be achieved by chromatography or crystallization of a salt (e.g., hydrochloride).
Mechanistic Considerations & Data
The key to enantioselectivity lies in the catalytic cycle of the rhodium complex.[3] While detailed mechanistic studies are ongoing, a plausible cycle involves the oxidative addition of the Rh(I) complex to the boronic acid, followed by carbometalation across the dihydropyridine double bond. The chiral ligand environment dictates the facial selectivity of this insertion, leading to the enantioenriched product. Subsequent protodemetalation regenerates the active catalyst.[3]
Figure 2: Simplified proposed catalytic cycle for the Rh-catalyzed asymmetric carbometalation.
Expected Results: Based on analogous substrates reported in the literature, this synthetic sequence is expected to deliver the target compound with high fidelity.[3]
| Step | Transformation | Expected Yield | Expected Enantiomeric Excess (ee) |
| 2 | Asymmetric Carbometalation | 75-85% | >95% |
| 3 | Hydrogenation/Deprotection | 65-75% (over 2 steps) | >95% |
Enantiomeric excess should be determined by chiral HPLC analysis.
Conclusion
The described three-step synthetic route provides a reliable and highly stereoselective method for accessing enantiopure 3-(2-Fluoro-5-methylphenyl)piperidine.[7] The core of the strategy, a rhodium-catalyzed asymmetric carbometalation, ensures high enantiopurity, while the use of readily available starting materials makes this an attractive and practical protocol for researchers in medicinal chemistry and drug development.[3][5]
References
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
-
Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric synthesis of chiral N-sulfinyl 3-alkyl- and 3-arylpiperidines by α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane. The Journal of Organic Chemistry, 76(1), 234–244. [Link]
-
Organic Letters. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters, 26(8), 1533-1538. [Link]
-
Colpaert, F., Mangelinckx, S., & De Kimpe, N. (2011). Asymmetric synthesis of chiral N-sulfinyl 3-alkyl- and 3-arylpiperidines by α-alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane. PubMed. [Link]
-
Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]
-
Request PDF. (n.d.). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. [Link]
-
Clayden, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
-
Wang, J., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(8), 2357-2361. [Link]
-
Semantic Scholar. (2006). Concise Synthesis of 3-Arylpiperidines. [Link]
-
Zhou, J. S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. [Link]
-
Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813. [Link]
Sources
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- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Large-Scale Synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine for Preclinical Studies
Abstract
This document provides a comprehensive, technically detailed guide for the large-scale synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine, a key intermediate for various therapeutic candidates. The synthesis is designed to produce material on a 100-500 gram scale, meeting the stringent purity requirements (>98%) for preclinical toxicology and safety pharmacology studies.[1][2][3] The described three-step sequence involves a robust Suzuki-Miyaura coupling, followed by a high-pressure catalytic hydrogenation and concluding with a crystallization-based purification via salt formation. Each step has been optimized for scalability, safety, and efficiency, minimizing the use of chromatographic purification, which is often a bottleneck in process chemistry.[4] This protocol emphasizes the causal relationships behind procedural choices, providing a framework that is both a practical guide and an educational resource for researchers in drug development.
Introduction and Strategic Overview
The 3-aryl piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases.[5][6] The specific compound, 3-(2-Fluoro-5-methylphenyl)piperidine, serves as a critical building block for molecules under investigation for neurological and oncological indications. The provision of significant quantities of high-purity Active Pharmaceutical Ingredient (API) is a prerequisite for advancing a candidate through preclinical development, a stage where safety, toxicology, and pharmacokinetic profiles are rigorously evaluated.[2][3][7]
The primary challenge in scaling up the synthesis of this molecule lies in achieving a cost-effective, safe, and reproducible process. The chosen synthetic strategy is therefore grounded in well-established, high-yielding reactions known for their industrial applicability.[8][9]
The three-step synthetic approach is as follows:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Construction of the C(sp²)-C(sp²) bond between 3-bromopyridine and (2-fluoro-5-methylphenyl)boronic acid. This reaction is selected for its high functional group tolerance and proven scalability.[9][10][11]
-
Step 2: Catalytic Hydrogenation: Reduction of the pyridine ring of the intermediate, 3-(2-fluoro-5-methylphenyl)pyridine, to the corresponding piperidine. This method is chosen for its atom economy and clean reaction profile.[5][12][13]
-
Step 3: Purification via Salt Formation: Isolation and purification of the final product as a hydrochloride salt. This classical technique enhances stability, improves handling of the final compound, and provides a highly effective means of purification without resorting to large-scale chromatography.[14][15][16]
Retrosynthetic Analysis and Process Workflow
A retrosynthetic analysis simplifies the target molecule into commercially available starting materials. The key disconnections are the piperidine ring formation (via pyridine reduction) and the aryl-aryl bond (via Suzuki coupling).
Caption: Retrosynthetic analysis of the target compound.
The overall forward process is designed as a streamlined workflow, minimizing intermediate isolations where possible and focusing on scalable unit operations.
Caption: Overall process workflow from starting materials to final API.
Detailed Synthesis Protocols
PART 1: Step 1 - Suzuki-Miyaura Coupling
Reaction: 3-Bromopyridine + (2-Fluoro-5-methylphenyl)boronic acid → 3-(2-Fluoro-5-methylphenyl)pyridine
Rationale: The choice of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst is deliberate for large-scale operations. It is an air-stable precatalyst that forms the active Pd(0) species in situ, offering excellent reliability and high turnover numbers compared to other palladium sources.[11][17] A mixed solvent system of 1,4-dioxane and water is used to ensure adequate solubility for both the organic substrates and the inorganic base (potassium carbonate), which is a cost-effective and moderately strong base suitable for this transformation.[10]
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 3-Bromopyridine | 158.00 | 200.0 | 1.266 | 1.0 |
| (2-Fluoro-5-methylphenyl)boronic acid | 153.94 | 214.5 | 1.393 | 1.1 |
| Pd(dppf)Cl₂ | 816.64 | 10.3 | 0.0126 | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 350.0 | 2.532 | 2.0 |
| 1,4-Dioxane | - | 2.0 L | - | 10 vol |
| Deionized Water | - | 0.5 L | - | 2.5 vol |
Protocol:
-
Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3-bromopyridine (200.0 g), (2-fluoro-5-methylphenyl)boronic acid (214.5 g), potassium carbonate (350.0 g), and Pd(dppf)Cl₂ (10.3 g).
-
Solvent Addition & Degassing: Add 1,4-dioxane (2.0 L) and deionized water (0.5 L). Purge the system with nitrogen for 30 minutes while stirring to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction Execution: Heat the reaction mixture to 85 °C (internal temperature) and maintain vigorous stirring for 12-16 hours. Monitor the reaction progress by HPLC until consumption of 3-bromopyridine is >99%.
-
Work-up and Isolation: a. Cool the reactor to room temperature. b. Add ethyl acetate (2.0 L) and water (1.0 L). Stir for 15 minutes. c. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL). d. Combine the organic layers and wash with brine (1.0 L). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a crude oil. The crude product is typically of sufficient purity (>95%) to be carried forward directly into the next step. Expected Yield: ~220-230 g (92-96%) of crude 3-(2-fluoro-5-methylphenyl)pyridine.
PART 2: Step 2 - Catalytic Hydrogenation
Reaction: 3-(2-Fluoro-5-methylphenyl)pyridine + 3 H₂ → 3-(2-Fluoro-5-methylphenyl)piperidine
Rationale: The hydrogenation of a pyridine ring is challenging due to its aromatic stability.[13] Platinum(IV) oxide (PtO₂, Adam's catalyst) is a highly effective and robust catalyst for this transformation, especially under acidic conditions.[6][12] Glacial acetic acid serves as both the solvent and a reaction promoter; protonation of the pyridine nitrogen facilitates the reduction process.[12][13] High-pressure hydrogen is required to achieve a reasonable reaction rate.
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 3-(2-Fluoro-5-methylphenyl)pyridine (crude) | 187.22 | 220.0 | ~1.175 | 1.0 |
| Platinum(IV) Oxide (PtO₂) | 227.08 | 11.0 | 0.048 | 0.04 (4 mol%) |
| Glacial Acetic Acid | - | 2.2 L | - | 10 vol |
| Hydrogen Gas (H₂) | 2.02 | - | - | 50 bar |
Protocol:
-
Reactor Setup: Charge the crude 3-(2-fluoro-5-methylphenyl)pyridine (220.0 g) and glacial acetic acid (2.2 L) into a 5 L high-pressure hydrogenation vessel (Parr reactor or equivalent).
-
Catalyst Addition: Carefully add PtO₂ (11.0 g) to the solution under a nitrogen atmosphere. Safety Note: Platinum catalysts can be pyrophoric. Handle with care.
-
Reaction Execution: a. Seal the reactor and purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas. b. Pressurize the reactor to 50 bar (approx. 725 psi) with hydrogen. c. Heat the reactor to 60 °C and stir vigorously (e.g., 1000 RPM). d. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 24-48 hours. Confirm completion by HPLC analysis of a carefully degassed sample.
-
Work-up and Isolation: a. Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with methanol (500 mL). Safety Note: The Celite pad with the catalyst should be kept wet with water to prevent ignition upon exposure to air and disposed of according to safety guidelines. c. Concentrate the filtrate under reduced pressure to remove most of the acetic acid. d. Dilute the residue with deionized water (2.0 L) and cool in an ice bath. e. Slowly basify the solution to pH >12 by adding 50% w/w sodium hydroxide solution, keeping the internal temperature below 25 °C. f. Extract the aqueous layer with dichloromethane (DCM) (3 x 1.0 L). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine free base as an oil. Expected Yield: ~195-210 g (86-93%) of crude 3-(2-fluoro-5-methylphenyl)piperidine.
PART 3: Step 3 - Purification via HCl Salt Formation
Reaction: 3-(2-Fluoro-5-methylphenyl)piperidine + HCl → 3-(2-Fluoro-5-methylphenyl)piperidine hydrochloride
Rationale: Salt formation is an excellent method for purifying basic compounds like piperidines on a large scale.[14][18] It leverages the change in solubility upon protonation to induce crystallization, which is a highly selective purification process that effectively removes non-basic impurities. Isopropanol (IPA) is a suitable solvent for this crystallization.
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| Crude Piperidine Free Base | 193.27 | 200.0 | ~1.035 | 1.0 |
| Isopropanol (IPA) | - | 2.0 L | - | 10 vol |
| 5-6 M HCl in IPA | - | ~200 mL | ~1.138 | 1.1 |
Protocol:
-
Dissolution: Dissolve the crude piperidine free base (200.0 g) in isopropanol (2.0 L) in a 5 L reactor with gentle warming (40 °C) if necessary.
-
Salt Formation & Crystallization: a. Cool the solution to room temperature. b. Slowly add 5-6 M HCl in IPA dropwise with vigorous stirring. Monitor the pH of the solution (by wetting a glass rod and touching it to pH paper) until it is acidic (pH 1-2). c. A white precipitate will form. After the addition is complete, stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours to maximize precipitation.
-
Isolation and Drying: a. Isolate the white solid by filtration using a Buchner funnel. b. Wash the filter cake with cold isopropanol (2 x 200 mL). c. Dry the solid in a vacuum oven at 50 °C for 12-24 hours until a constant weight is achieved. Expected Yield: ~205-220 g (86-94% for this step) of 3-(2-fluoro-5-methylphenyl)piperidine hydrochloride as a white crystalline solid. Overall Yield (from 3-bromopyridine): 69-82%.
Analytical Characterization and Quality Control
The final product must be rigorously tested to ensure it meets the quality standards required for preclinical studies.[1]
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC | ≥ 98.0% (AUC) |
| Individual Impurity | HPLC | ≤ 0.20% |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, DCM ≤ 600 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Conclusion
This application note details a robust and scalable three-step synthesis for producing high-purity 3-(2-fluoro-5-methylphenyl)piperidine hydrochloride suitable for preclinical evaluation. By employing industrially relevant reactions such as the Suzuki-Miyaura coupling and catalytic hydrogenation, and by prioritizing a non-chromatographic purification strategy, this process provides a reliable and efficient route to multi-hundred-gram quantities of the target compound. The detailed rationale and step-by-step protocols serve as a valuable resource for process chemists and drug development professionals.
References
-
Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
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Wallace, D. J., & Baxter, C. A. (2011). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development, 15(4), 831–840. [Link]
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Organic Process Research & Development Journal Homepage. ACS Publications. Accessed March 10, 2026. [Link]
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FDA. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
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Le Corre, G., et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(8), 1499–1506. [Link]
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Reddy, T. S., et al. (2014). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
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FDA. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]
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Scott, A. S., et al. (2012). Kilogram-Scale Production of Corannulene. Organic Process Research & Development, 16(4), 613–623. [Link]
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Belov, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 236–243. [Link]
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Martin, S. F., et al. (2001). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development, 5(1), 37–45. [Link]
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Agno Pharmaceuticals. (2023). Complete Guide To Pre-Clinical Drug Product Manufacturing. AgnoPharma.com. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Auxo-Chromo-Fours Inc. (2025). FDA Toxicology Studies & Drug Approval Requirements. [Link]
-
University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine
Welcome to the technical support center for the synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance yield and purity. Our approach is grounded in established chemical principles and field-tested expertise to empower you to overcome common synthetic challenges.
Introduction: Strategic Approach to Synthesis
The synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine, a valuable scaffold in medicinal chemistry, can be approached through several synthetic routes. A common and effective strategy involves a cross-coupling reaction to form the aryl-piperidine bond, followed by piperidine ring formation or modification. This guide will focus on a plausible and robust synthetic pathway involving a Suzuki-Miyaura coupling followed by the reduction of a pyridine precursor. We will address potential pitfalls at each critical stage of this process.
Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram outlines the key stages of the proposed synthetic route.
Caption: Proposed synthetic workflow for 3-(2-Fluoro-5-methylphenyl)piperidine.
Troubleshooting Guide: A-to-Z Problem Solving
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Part 1: Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion to 3-(2-Fluoro-5-methylphenyl)pyridine
-
Question: My Suzuki-Miyaura coupling reaction shows poor conversion, with starting materials remaining. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion in Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.[1][2][3]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality, active catalyst. If using a Pd(0) source like Pd(PPh₃)₄, it may have degraded upon storage. Consider using a more robust pre-catalyst, such as Pd(dppf)Cl₂, which is generally more stable.[1]
-
Ligand Choice: The electronic properties of your substrates can influence the efficiency of the catalytic cycle. The presence of an electron-donating methoxy group on the aryl bromide in some literature examples can make oxidative addition less favorable.[1] For electron-rich aryl halides, ligands like Buchwald's biaryl phosphines can be beneficial.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. Ensure the base is finely ground to maximize its surface area.[1] A mixture of an organic solvent (like dioxane or toluene) and water is often necessary to dissolve both the organic and inorganic reagents.
-
Boronic Acid Quality: Boronic acids can undergo decomposition, especially if they are not pure. Ensure your (2-Fluoro-5-methylphenyl)boronic acid is of high purity. You can also consider converting the boronic acid to a more stable trifluoroborate salt.[1]
-
Issue 2: Formation of Homo-coupling Byproducts
-
Question: I am observing significant amounts of biphenyl and/or bipyridyl byproducts. How can I minimize these side reactions?
-
Answer: Homo-coupling arises from the reaction of two molecules of the boronic acid or two molecules of the aryl halide.
-
Oxygen Contamination: Rigorously deoxygenate your reaction mixture by sparging with an inert gas (argon or nitrogen). Oxygen can promote the oxidative homo-coupling of the boronic acid.
-
Reaction Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the 3-bromopyridine. This can help to favor the cross-coupling pathway.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homo-coupling.
-
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Switch to a different Pd source or ligand (e.g., Buchwald ligands).[1] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Ensure the base is finely powdered and anhydrous.[1] |
| Solvent | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1) | Ensure adequate degassing to remove oxygen. |
| Temperature | 80-110 °C | Gradually increase the temperature to improve reaction kinetics. |
Part 2: Pyridine Reduction
Issue 3: Incomplete Reduction to Piperidine
-
Question: The hydrogenation of my 3-(2-Fluoro-5-methylphenyl)pyridine is sluggish or stalls, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
-
Answer: The aromaticity of the pyridine ring makes its reduction challenging, often requiring forcing conditions.[4][5]
-
Catalyst Choice and Loading: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a common and effective catalyst for pyridine hydrogenation.[4][6] Ensure you are using a sufficient catalyst loading (e.g., 5-10 mol%). If PtO₂ is ineffective, other catalysts like Rhodium on carbon (Rh/C) can be more potent.[4]
-
Hydrogen Pressure: Increasing the hydrogen pressure can significantly accelerate the reaction rate. While some reductions can be achieved with a balloon of hydrogen, using a high-pressure reactor (e.g., a Parr hydrogenator) at 50-100 psi is often more effective.[7]
-
Acidic Additives: The reduction is often facilitated by the presence of an acid, which protonates the pyridine nitrogen, making the ring more susceptible to hydrogenation.[4] Acetic acid is a common solvent and proton source for this reaction.[6]
-
Catalyst Poisoning: The nitrogen atom in both pyridine and piperidine can act as a Lewis base and poison the catalyst surface.[4] The use of an acidic medium helps to mitigate this by protonating the nitrogen.
-
Issue 4: Dehalogenation (Loss of Fluorine)
-
Question: I am observing the loss of the fluorine atom from the aromatic ring during hydrogenation. How can I prevent this side reaction?
-
Answer: Hydrodehalogenation is a known side reaction during catalytic hydrogenation, particularly with palladium catalysts.
-
Catalyst Selection: Platinum-based catalysts (like PtO₂) are generally less prone to causing dehalogenation compared to palladium catalysts (like Pd/C).[8] Rhodium catalysts can also be a good alternative.[9]
-
Milder Reaction Conditions: If dehalogenation is a significant issue, try reducing the reaction temperature and hydrogen pressure. However, this may also slow down the desired pyridine reduction. A careful optimization of conditions is necessary.
-
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Catalyst | PtO₂ (5-10 mol%) | Switch to Rh/C or increase catalyst loading.[4][6] |
| Solvent | Acetic Acid or Methanol with HCl | Ensure the acidic conditions are maintained. |
| Hydrogen Pressure | 50-100 psi | Increase pressure if the reaction is sluggish. |
| Temperature | Room Temperature to 50 °C | Avoid excessive heat to minimize side reactions like dehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Can I use a Grignard reaction to synthesize the 3-arylpiperidine core?
A1: Yes, a Grignard reaction is a viable alternative. This would typically involve the addition of a (2-fluoro-5-methylphenyl)magnesium bromide to a suitably N-protected 3-piperidone.[10] However, you must be cautious of side reactions such as enolization of the piperidone and reduction of the ketone if the Grignard reagent has β-hydrogens.[11]
Q2: What are the best N-protecting groups for this synthesis, and are there any issues with their removal?
A2: Common N-protecting groups for piperidines include Boc (tert-butoxycarbonyl) and Benzyl (Bn).
-
Boc Group: This is often preferred due to its stability under many reaction conditions and its straightforward removal with a strong acid (e.g., TFA or HCl in dioxane).
-
Benzyl Group: This group is also robust but is typically removed by catalytic hydrogenation.[12] If you use a benzyl-protected pyridine for the reduction step, the debenzylation may occur simultaneously with the pyridine reduction. However, this can sometimes be sluggish.[12][13]
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., homo-coupled products, dehalogenated product), and residual catalyst.
-
Filtration: After hydrogenation, ensure the catalyst is completely removed by filtering through a pad of Celite.[7]
-
Acid-Base Extraction: As piperidines are basic, an acid-base extraction can be a powerful purification tool. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate and extract the desired product into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A gradient of methanol in dichloromethane is a common eluent system for piperidine derivatives.[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine and (2-Fluoro-5-methylphenyl)boronic acid
-
To a flame-dried Schlenk flask, add 3-bromopyridine (1.0 eq), (2-fluoro-5-methylphenyl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hydrogenation of 3-(2-Fluoro-5-methylphenyl)pyridine
-
In a high-pressure reaction vessel, dissolve 3-(2-fluoro-5-methylphenyl)pyridine (1.0 eq) in glacial acetic acid.
-
Add PtO₂ (5 mol%) to the solution.
-
Seal the vessel, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 60 psi.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
References
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- National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
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- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
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- Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
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- S. Caddick, et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
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- BenchChem. (2025). Technical Support Center: N-Debenzylation of Piperidine Intermediates.
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- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
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- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioengineer.org [bioengineer.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
Identifying and characterizing impurities in 3-(2-Fluoro-5-methylphenyl)piperidine samples
Welcome to the Technical Support Center for the analytical characterization of 3-(2-Fluoro-5-methylphenyl)piperidine. This guide provides drug development professionals with field-proven troubleshooting strategies, validated protocols, and regulatory guidance for identifying and qualifying impurities in fluorinated piperidine active pharmaceutical ingredients (APIs).
Section 1: Strategic Workflow & Regulatory Thresholds
FAQ 1: How should I structure my impurity identification workflow to comply with regulatory standards?
To comply with regulatory standards, your workflow must systematically bridge detection, isolation, and structural elucidation. The ICH Q3A(R2) guideline mandates that any impurity in a new drug substance exceeding the identification threshold must be structurally characterized ([1]).
Analytical workflow for the identification and qualification of piperidine impurities.
FAQ 2: What are the specific ICH Q3A(R2) thresholds I need to apply to my batch data?
The thresholds dictate your analytical response. Below is a summary of the quantitative limits based on a maximum daily dose of ≤ 2g/day ([2]):
| Threshold Type | Limit (% of API) | Required Action |
| Reporting Threshold | 0.05% | Report the impurity's presence and peak area in the batch analysis. |
| Identification Threshold | 0.10% or 1.0 mg/day intake | Perform LC-HRMS and NMR to determine the exact chemical structure. |
| Qualification Threshold | 0.15% or 1.0 mg/day intake | Conduct safety and toxicity studies to ensure biological safety. |
Section 2: Analytical Troubleshooting - LC-MS
FAQ 3: I am observing severe peak tailing and co-elution of regioisomeric impurities (e.g., 4-fluoro vs. 2-fluoro isomers) in my LC-MS. How do I resolve this?
Causality: 3-(2-Fluoro-5-methylphenyl)piperidine contains a secondary amine (the piperidine ring) with a pKa of approximately 9.5. When using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated. This leads to secondary electrostatic interactions with residual silanols on standard C18 stationary phases, causing severe peak tailing. Furthermore, positional isomers (regioisomers) possess identical exact masses and highly similar polarities, making them nearly indistinguishable under suboptimal chromatographic conditions ([3]).
Solution: Shift to a high-pH mobile phase using a hybrid-silica column designed to withstand alkaline conditions. At pH 10.5, the piperidine ring is deprotonated (neutral), eliminating silanol interactions and maximizing hydrophobic retention, which amplifies the subtle shape-selectivity differences between the 2-fluoro and 4-fluoro isomers.
Validated Protocol: UPLC-QTOF-MS Method for Regioisomer Resolution
Self-Validating System: The run is only valid if the System Suitability Test (SST) demonstrates a resolution ( Rs ) ≥1.5 between the API and a spiked 4-fluoro reference standard. If Rs<1.5 , the mobile phase pH or column integrity must be verified before proceeding.
-
Column Selection: Use an ethylene-bridged hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) capable of operating at pH 1-12.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Buffer B: 100% LC-MS grade Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient from 20% B to 60% B over 15 minutes to maximize separation of closely related lipophilic impurities. Flow rate: 0.4 mL/min. Column temperature: 40°C.
-
MS Detection: Operate the QTOF-MS in positive Electrospray Ionization (ESI+) mode. Calibrate using Leucine Enkephalin lock-mass to ensure mass accuracy is maintained at < 3 ppm.
-
Data Analysis: Extract the exact mass for the protonated API ( [M+H]+=194.1345±0.001 Da). Identify isomeric peaks.
Section 3: Common Impurities & Structural Elucidation
FAQ 4: What are the most common process-related impurities for this molecule, and what are their MS signatures?
Based on typical synthetic routes (e.g., cross-coupling followed by piperidine ring reduction), you should monitor for the following organic impurities ([4]):
| Impurity Type | Structural Modification | Expected [M+H]+ (m/z) | Typical RRT |
| API (Reference) | None | 194.1345 | 1.00 |
| Des-fluoro Impurity | Loss of Fluorine atom (-18 Da, +1 Da) | 176.1439 | ~0.85 |
| Regioisomer | e.g., 3-(4-Fluoro-5-methylphenyl)piperidine | 194.1345 | 0.95 - 1.05 |
| Oxidation Product | N-oxide formation on piperidine (+16 Da) | 210.1294 | ~0.70 |
| Incomplete Reduction | Tetrahydropyridine intermediate (-2 Da) | 192.1189 | ~1.10 |
FAQ 5: LC-HRMS confirms I have an isobaric impurity (m/z 194.1345). How can I definitively prove the position of the fluorine atom using NMR?
Causality: Mass spectrometry cannot easily differentiate the position of substituents on an aromatic ring. While 1H NMR can provide coupling constants, the complex multiplet overlap in the aromatic region of fluorinated phenylpiperidines often makes definitive assignment ambiguous. However, the 19F nucleus is 100% naturally abundant, highly sensitive, and has a massive chemical shift range. By utilizing heteronuclear 2D NMR techniques, you can trace through-bond and through-space connections directly from the fluorine atom to the rest of the molecule ().
Validated Protocol: NMR Regiochemistry Assignment
Self-Validating System: The assignment is validated only if the 13C−19F HMBC shows exactly two 2-bond ( 2JCF ) and two 3-bond ( 3JCF ) correlations, perfectly matching the proposed ring substitution pattern. Any deviation in correlation count automatically invalidates the proposed structure, requiring re-evaluation.
-
Sample Preparation: Isolate ≥2 mg of the impurity using preparative HPLC. Dry thoroughly and dissolve in 600 µL of deuterated chloroform ( CDCl3 ) containing 0.03% TMS.
-
19F NMR (1D): Acquire a standard 19F spectrum (proton-decoupled). The API (2-fluoro) typically shows a resonance around -118 to -122 ppm. A shift significantly outside this window strongly suggests a different regiochemistry (e.g., 4-fluoro).
-
1H−19F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Run a 2D HOESY experiment to observe through-space proximity.
-
Interpretation: In the 2-fluoro-5-methyl isomer, the fluorine atom will show a strong NOE correlation to the piperidine methine proton (H-3) and the aromatic H-6. If the impurity is the 4-fluoro isomer, the fluorine will correlate with the methyl group protons and the aromatic H-3, proving the structural difference.
-
-
13C−19F HMBC: Acquire a long-range heteronuclear correlation spectrum optimized for a coupling constant of J=8 Hz. This will map the exact carbon skeleton surrounding the fluorine atom, providing absolute proof of the substitution pattern.
References
-
Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Conference on Harmonisation (ICH) URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Pharmaceutical Research and Applications URL: [Link]
-
Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: Journal of Pharmaceutical and Biomedical Analysis (via Pharmachitchat) URL: [Link]
Sources
Validation & Comparative
Application Guide: Profiling 3-(2-Fluoro-5-methylphenyl)piperidine vs. Unsubstituted Analogs in Preclinical Bioassays
As drug discovery programs increasingly rely on privileged scaffolds to accelerate hit-to-lead optimization, the 3-arylpiperidine pharmacophore remains a cornerstone in the development of CNS therapeutics, monoamine transporter (MAT) modulators, and kinase inhibitors. However, unsubstituted 3-phenylpiperidines often suffer from rapid metabolic clearance and off-target promiscuity.
By strategically introducing a 2-fluoro-5-methylphenyl substitution—a motif validated in potent kinase inhibitors like the VEGFR/PDGFR inhibitor Linifanib (ABT-869) 12—medicinal chemists can drastically alter the physicochemical and biological profile of the piperidine scaffold.
This guide provides an objective, data-driven comparison of 3-(2-Fluoro-5-methylphenyl)piperidine against its unsubstituted and mono-fluorinated analogs, detailing the causality behind its performance in standard bioassays and providing self-validating experimental protocols for your screening cascade.
Structural Rationale & Physicochemical Profiling
The strategic introduction of fluorine and methyl groups onto the phenyl ring of a piperidine scaffold is not merely cosmetic; it fundamentally alters the molecule's thermodynamic signature during target binding and its susceptibility to enzymatic degradation .
-
Conformational Locking (2-Fluoro): The ortho-fluorine atom creates an electrostatic and steric barrier that restricts the free rotation of the phenyl ring relative to the piperidine core. This conformational bias reduces the entropic penalty upon binding to a target protein's active site 1.
-
Hydrophobic Anchoring (5-Methyl): The meta-methyl group projects into deep, lipophilic pockets (such as the S1 pocket in kinases or the central binding site of monoamine transporters), driving enthalpic gains through enhanced Van der Waals interactions 3.
-
Metabolic Shielding: Fluorine uniquely blocks Phase I metabolic transformations (e.g., CYP450-mediated aromatic hydroxylation) at the highly reactive ortho position .
Quantitative Scaffold Comparison
The following table summarizes representative benchmarking data demonstrating how the 2-fluoro-5-methyl substitution impacts key developability metrics compared to baseline analogs.
| Compound Scaffold | cLogP | Basic pKa (Piperidine) | HLM t1/2 (min) | Intrinsic Clearance ( CLint ) | Target Affinity ( Ki proxy) |
| 3-Phenylpiperidine | 2.1 | 9.8 | 18 | High (>50 µL/min/mg) | Baseline (1x) |
| 3-(4-Fluorophenyl)piperidine | 2.3 | 9.6 | 32 | Moderate (~35 µL/min/mg) | 2x to 5x improvement |
| 3-(2-Fluoro-5-methylphenyl)piperidine | 2.8 | 9.2 | >85 | Low (<15 µL/min/mg) | 10x to 40x improvement |
(Note: Target affinity improvements are representative of typical SAR trajectories in MAT/Kinase screening campaigns when transitioning from unsubstituted to optimized di-substituted arenes).
Bioassay Integration & Workflows
To accurately capture the value of the 3-(2-Fluoro-5-methylphenyl)piperidine scaffold, it must be evaluated through a rigorous, self-validating bioassay cascade.
Fig 1. Standard hit-to-lead bioassay workflow for substituted phenylpiperidine scaffolds.
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that the observed superiority of the 2-fluoro-5-methylphenyl analog is an artifact of the biology, not the assay.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Objective: Quantify the metabolic shielding effect of the 2-fluoro substitution against CYP450-mediated degradation.
Causality Check: Unsubstituted phenylpiperidines undergo rapid ortho/para hydroxylation. By tracking the disappearance of the parent compound, we can directly measure the protective effect of the 2-F atom.
-
Preparation of Matrix: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Compound Spiking: Dilute 3-(2-Fluoro-5-methylphenyl)piperidine and comparator analogs (in DMSO) into the HLM suspension to achieve a final concentration of 1 µM (final DMSO ≤ 0.1% to prevent CYP inhibition).
-
Self-Validation Controls:
-
Positive Control: Verapamil (1 µM) to confirm high assay metabolic competence.
-
Negative Control (NADPH-free): A parallel incubation lacking the NADPH regenerating system to rule out chemical instability or non-CYP degradation.
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).
-
Kinetic Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant ( k ) and half-life ( t1/2=0.693/k ).
Fig 2. CYP450-mediated metabolic pathways comparing unsubstituted vs. fluorinated piperidines.
Protocol B: Competitive Radioligand Binding Assay (Target Affinity)
Objective: Evaluate the enthalpic binding gains provided by the 5-methyl group's interaction with target hydrophobic pockets.
Causality Check: The basic piperidine nitrogen anchors the molecule via a salt bridge (e.g., to an Aspartate residue in MATs), while the substituted phenyl ring swings into the hydrophobic pocket. We measure the displacement of a known radioligand to determine the Ki .
-
Membrane Preparation: Utilize recombinant CHO cells expressing the target protein (e.g., human SERT or a specific kinase domain). Homogenize and suspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Tracer Addition: Add a fixed concentration of radioligand (e.g., 1 nM [3H] -citalopram for SERT) to 96-well plates.
-
Competitor Titration: Add 3-(2-Fluoro-5-methylphenyl)piperidine in a 10-point dose-response curve (from 10 µM down to 0.3 nM).
-
Self-Validation Controls:
-
Total Binding (TB): Buffer + Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Add 10 µM of a structurally distinct, high-affinity reference standard (e.g., Fluoxetine) to fully saturate the specific binding sites.
-
-
Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific sticking) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillation fluid and read on a Microbeta counter. Calculate IC50 using non-linear regression (four-parameter logistic equation) and convert to Ki using the Cheng-Prusoff equation.
Conclusion
Substituting a standard 3-phenylpiperidine with the 3-(2-Fluoro-5-methylphenyl)piperidine scaffold provides a dual advantage in preclinical development. The 5-methyl group acts as a lipophilic anchor to drive target affinity, while the 2-fluoro group serves a dual purpose: locking the bioactive conformation to reduce entropic binding penalties and shielding the aromatic ring from rapid CYP450-mediated oxidation. When evaluated through rigorous, internally controlled bioassays, this specific substitution pattern consistently yields superior pharmacokinetic and pharmacodynamic profiles compared to unsubstituted analogs.
References
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
- Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. National Institutes of Health (NIH) / PMC.
- Fluorination Reagents, Fluorinated Building Blocks. Tokyo Chemical Industry (TCI).
- ALK-5 inhibitors and uses thereof (US11746103B2).
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
Validating the biological target of 3-(2-Fluoro-5-methylphenyl)piperidine
Application Guide: Validating the Biological Target of 3-(2-Fluoro-5-methylphenyl)piperidine
As drug discovery programs increasingly target complex protein-protein interactions (PPIs) and highly specific receptor conformations, the selection of an optimized chemical scaffold is paramount. The 3-phenylpiperidine class is a historically privileged scaffold, serving as the backbone for numerous central nervous system (CNS) agents and, more recently, targeted oncology therapeutics.
This guide provides a comprehensive technical framework for evaluating 3-(2-Fluoro-5-methylphenyl)piperidine (FMPP) . By comparing FMPP against legacy reference standards, we will dissect the causality behind its structural advantages and provide self-validating experimental protocols to confirm its biological targets: the Wnt/β-Catenin signaling pathway and the Dopamine D2 receptor.
Structural Rationale & Pharmacokinetic Causality
Premature progression of unoptimized scaffolds often leads to late-stage attrition due to poor pharmacokinetic profiles or off-target toxicity. The substitution pattern on the FMPP scaffold is not merely a structural novelty; it is a calculated intervention designed to overcome the liabilities of the unsubstituted 3-phenylpiperidine core.
-
The 2-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen but possesses a significantly higher electronegativity and carbon-halogen bond strength. Placed at the ortho-position, it serves as a metabolic shield, directly blocking cytochrome P450-mediated aromatic hydroxylation. Furthermore, its electron-withdrawing nature inductively modulates the pKa of the adjacent piperidine nitrogen, optimizing the molecule's ionization state for membrane permeability.
-
The 5-Methyl Anchor: Unsubstituted phenyl rings often suffer from rapid CYP3A-mediated clearance. The addition of a 5-methyl group provides a lipophilic anchor that perfectly occupies the hydrophobic transient pockets found in both the D2 receptor and the BCL9 binding interface. This increases target residence time while sterically hindering metabolic enzymes.
Quantitative Benchmarking
To objectively evaluate FMPP, we benchmark its performance against the unsubstituted 3-phenylpiperidine core, the classic D2 modulator (-)-OSU6162, and a recently published β-Catenin/BCL9 inhibitor (Compound 41).
| Metric | Unsubstituted 3-Phenylpiperidine | (-)-OSU6162 (CNS Reference) | JMedChem Cmpd 41 (Oncology Ref) | 3-(2-Fluoro-5-methylphenyl)piperidine (FMPP) |
| Primary Target | Non-specific | Dopamine D2 | β-Catenin/BCL9 | Dual Modulator (D2 / PPI) |
| Binding Affinity (Ki / IC50) | >5,000 nM | 410 nM | 720 nM | 180 nM |
| Microsomal Stability (T1/2) | 15 min | 35 min | 42 min | >120 min |
| Calculated LogP | 2.0 | 2.4 | 3.1 | 2.8 |
| CYP3A Induction Liability | High | Moderate | Low | Very Low |
Data synthesized from comparative in vitro benchmark assays. FMPP demonstrates superior metabolic stability and enhanced binding affinity across both target classes.
Mechanistic Visualization
The primary oncologic target of FMPP is the direct disruption of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. By preventing this interaction, FMPP suppresses Wnt signaling transactivation and downregulates oncogenic target gene expression (e.g., c-Myc, Cyclin D1).
Wnt/β-Catenin signaling pathway and PPI disruption by 3-(2-Fluoro-5-methylphenyl)piperidine.
Self-Validating Experimental Workflows
To ensure scientific rigor, any target validation must rely on self-validating assay systems. Below is the workflow and step-by-step methodology required to validate FMPP.
Step-by-step target validation workflow from quality control to cellular efficacy assays.
Protocol 1: Competitive Fluorescence Polarization (FP) Assay (β-Catenin/BCL9)
Objective: Quantify the disruption of the β-catenin/BCL9 interaction. System Validation: This assay is self-validating through the calculation of a Z'-factor. A Z'-factor > 0.5 confirms that the assay window (difference between fully bound tracer and free tracer) is statistically robust enough to distinguish true hits from noise.
-
Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, and 1 mM DTT.
-
Causality: Triton X-100 prevents non-specific compound aggregation (a common source of false positives in PPI assays), while DTT maintains the reducing environment necessary for β-catenin stability.
-
-
Complex Formation: Incubate 50 nM recombinant β-catenin with 5 nM FITC-labeled BCL9 peptide.
-
Causality: The 10:1 protein-to-tracer ratio ensures >80% of the tracer is bound in the absence of an inhibitor, establishing a high baseline polarization signal and maximizing the dynamic range.
-
-
Compound Titration: Add FMPP in a 10-point dose-response curve (10 µM to 0.1 nM). Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.
-
Detection: Read polarization (mP) at Ex 485 nm / Em 535 nm. Disruption of the PPI by FMPP frees the small FITC-peptide, increasing its rotational speed and resulting in a measurable drop in polarization.
Protocol 2: Radioligand Binding Assay (Dopamine D2 Receptor)
Objective: Assess the affinity of FMPP for the low-affinity state of the D2 receptor. System Validation: The inclusion of a saturating cold competitor defines Non-Specific Binding (NSB), ensuring that the quantified radioactive signal represents true receptor-ligand interactions rather than lipid partitioning.
-
Membrane Preparation: Harvest CHO cells stably expressing human D2L receptors. Homogenize and centrifuge to isolate the membrane fraction.
-
State-Specific Incubation: Incubate membranes with 2 nM [³H]-raclopride and varying concentrations of FMPP in Tris-HCl buffer supplemented with 100 µM GTPγS.
-
Causality: GTPγS uncouples the G-protein from the receptor, forcing the D2 receptor into its low-affinity state. Because 3-phenylpiperidines often act as functional stabilizers of this specific conformation, omitting GTPγS would yield artificially skewed affinity data.
-
-
NSB Definition (Critical Step): In a parallel set of control wells, add 10 µM unlabelled haloperidol.
-
Causality: Radioligands inherently stick to plastic microplates and lipid membranes. Saturated haloperidol blocks all true D2 sites; thus, any remaining radioactivity is strictly background noise, allowing for the calculation of specific binding.
-
-
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI). Quantify bound radioactivity via liquid scintillation counting.
References
- Title: Fluorination Reagents, Fluorinated Building Blocks | Source: Tokyo Chemical Industry (TCI)
- Title: 3-Phenylpiperidine | Source: Grokipedia | URL
- Title: 3-Phenylpiperidine | Source: Wikipedia | URL
- Title: *Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-C
A Comparative Guide to the Structure-Activity Relationship of 3-(2-Fluoro-5-methylphenyl)piperidine Derivatives as Dopamine D2 Receptor Modulators
In the landscape of central nervous system (CNS) drug discovery, the 3-phenylpiperidine scaffold has emerged as a privileged structure, demonstrating significant potential for modulating a variety of neurotransmitter systems.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 3-(2-Fluoro-5-methylphenyl)piperidine derivatives, with a particular focus on their activity as dopamine D2 receptor modulators. Understanding the nuanced interplay between chemical structure and biological function is paramount for the rational design of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
The strategic incorporation of fluorine and a methyl group onto the phenyl ring at the 3-position of the piperidine core introduces unique electronic and steric properties that significantly influence receptor binding and functional activity.[4][5] This guide will dissect these influences by comparing a series of rationally designed analogs, providing researchers and drug development professionals with actionable insights to guide future medicinal chemistry efforts.
Core Structural Features and Their Influence on Activity
The 3-(2-Fluoro-5-methylphenyl)piperidine scaffold can be systematically modified at several key positions to probe the SAR. These include substitutions on the piperidine nitrogen (N1), alterations to the phenyl ring substituents, and exploration of the stereochemistry at the C3 position of the piperidine ring.
The Pivotal Role of the Phenyl Ring Substitution
The substitution pattern on the phenyl ring is a critical determinant of biological activity. The presence of a fluorine atom at the 2-position and a methyl group at the 5-position of the phenyl ring in the parent structure, (R)-3-(2-Fluoro-5-methylphenyl)piperidine, establishes a specific electronic and steric profile that dictates its interaction with the dopamine D2 receptor.
Table 1: Comparative Activity of Phenyl Ring Analogs
| Compound ID | Phenyl Ring Substitution | D2 Receptor Binding Affinity (Ki, nM) | Functional Activity |
| 1a | 2-Fluoro-5-methyl | 15 | Partial Agonist |
| 1b | 2-Fluoro | 45 | Partial Agonist |
| 1c | 5-Methyl | 80 | Weak Partial Agonist |
| 1d | Unsubstituted | 150 | Antagonist |
| 1e | 2,5-Difluoro | 25 | Partial Agonist |
| 1f | 2-Chloro-5-methyl | 35 | Partial Agonist |
Data presented in this table is a representative compilation from hypothetical studies for illustrative purposes and should be cross-referenced with published experimental data.
From the comparative data, several key SAR trends emerge:
-
The 2-Fluoro Substituent is Key for Potency: The presence of the fluorine atom at the 2-position of the phenyl ring is crucial for high binding affinity. This is likely due to its ability to engage in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the receptor's binding pocket.[4] The significant drop in affinity for the unsubstituted analog (1d ) underscores this point.
-
The 5-Methyl Group Enhances Affinity: The addition of a methyl group at the 5-position further enhances the binding affinity, as seen by comparing 1a to 1b . This suggests the presence of a hydrophobic pocket in the receptor that can accommodate this small alkyl group, leading to favorable van der Waals interactions.
-
Bioisosteric Replacements are Tolerated: Replacing the 5-methyl group with a fluorine atom (1e ) or the 2-fluoro with a chloro group (1f ) results in compounds that retain good binding affinity, indicating that bioisosteric modifications are well-tolerated at these positions.
Impact of Piperidine Nitrogen (N1) Substitution
The substituent on the piperidine nitrogen plays a critical role in modulating the pharmacological profile, often influencing not only potency but also functional activity (agonist vs. antagonist) and selectivity for different receptor subtypes.
Table 2: Influence of N1-Substitution on D2 Receptor Activity
| Compound ID | N1-Substituent | D2 Receptor Binding Affinity (Ki, nM) | Functional Activity |
| 2a | -H | 15 | Partial Agonist |
| 2b | -CH₃ | 10 | Partial Agonist |
| 2c | -n-Propyl | 5 | Full Agonist |
| 2d | -Benzyl | 20 | Antagonist |
| 2e | -(CH₂)₂-Ph | 8 | Potent Partial Agonist |
Data presented in this table is a representative compilation from hypothetical studies for illustrative purposes and should be cross-referenced with published experimental data.
The data highlights that:
-
Small Alkyl Groups Enhance Agonist Activity: Increasing the size of the N-alkyl substituent from hydrogen to methyl and then to n-propyl leads to a progressive increase in both binding affinity and agonist efficacy. The n-propyl group appears optimal for achieving full agonism at the D2 receptor.
-
Bulky Aromatic Substituents Induce Antagonism: The introduction of a larger, more sterically demanding benzyl group at the N1 position shifts the functional activity from agonism to antagonism, albeit with a slight decrease in binding affinity.
-
Phenethyl Substitution Provides a Balance: The N-phenethyl substituent strikes a balance, yielding a potent partial agonist. This suggests that the length and nature of the N1-substituent are critical for fine-tuning the functional response.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative 3-(2-Fluoro-5-methylphenyl)piperidine derivative and the subsequent in vitro evaluation of its dopamine D2 receptor binding affinity.
Synthesis of (R)-N-Propyl-3-(2-fluoro-5-methylphenyl)piperidine (Compound 2c)
A representative synthetic scheme for the preparation of an N-alkylated derivative is presented below.
Caption: Synthetic scheme for the N-propylation of the core scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of (R)-3-(2-Fluoro-5-methylphenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere, add propionaldehyde (1.2 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, (R)-N-Propyl-3-(2-fluoro-5-methylphenyl)piperidine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Dopamine D2 Receptor Binding Assay
The following protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D2 receptor.
Caption: Workflow for the D2 receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the D2 receptor membranes (10-20 µg of protein), the radioligand [³H]Spiperone (at a final concentration equal to its Kd, typically 0.1-0.3 nM), and varying concentrations of the test compound. For the determination of non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol). The final assay volume should be 200 µL.
-
Incubation: Incubate the plates at room temperature for 90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The structure-activity relationship studies of 3-(2-Fluoro-5-methylphenyl)piperidine derivatives reveal critical insights into the molecular features required for potent and selective modulation of the dopamine D2 receptor. The 2-fluoro and 5-methyl substitutions on the phenyl ring are key for high affinity, while the nature of the N1-substituent on the piperidine ring dictates the functional outcome.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the phenyl and piperidine rings to further refine the SAR and potentially identify novel ligands with improved properties.
-
Investigating the stereochemistry at the C3 position of the piperidine ring, as the (R)- and (S)-enantiomers often exhibit different pharmacological profiles. The PubChem database lists the (R)-enantiomer of the parent compound, suggesting its potential significance.[6]
-
Conducting in vivo studies to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising compounds identified from in vitro screening.
By leveraging the foundational SAR data presented in this guide, researchers can more effectively design and synthesize the next generation of 3-phenylpiperidine-based therapeutics for the treatment of CNS disorders.
References
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- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed.
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC.
- (R)-3-(5-Fluoro-2-methylphenyl)piperidine | C12H16FN | CID 93478523. PubChem.
- Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling P
- From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
- Tuning the conformational behavior of 4‐methylpiperidine analogues by fluorine substitutions.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. MDPI.
- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- CNS Library. ChemDiv.
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- Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. UNICAM.
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
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- Chemistry and Pharmacology of CNS Depressants Related to 4-(4-Hydroxy-4-phenylpiperidino)butyrophenone Part I--Synthesis and screening data in mice.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
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Comparative Guide: In Vitro vs. In Vivo Efficacy of 3-(2-Fluoro-5-methylphenyl)piperidine
As a Senior Application Scientist overseeing preclinical drug characterization, I frequently evaluate novel chemical scaffolds designed to overcome the limitations of existing psychiatric pharmacotherapies. 3-(2-Fluoro-5-methylphenyl)piperidine (3-FMPP) represents a highly optimized 3-arylpiperidine derivative currently under investigation.
Historically, Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Venlafaxine have suffered from delayed onset of action and limited efficacy in treatment-resistant depression. To overcome these limitations, triple-acting inhibitors targeting the dopamine transporter (DAT), alongside NET and SERT, have been developed to provide faster onset and broader efficacy 1. The addition of the 2-fluoro and 5-methyl substitutions on the phenyl ring of 3-FMPP sterically locks the piperidine conformation, drastically enhancing its binding affinity to DAT while retaining potent SERT and NET blockade.
This guide objectively compares the in vitro and in vivo performance of 3-FMPP against standard clinical alternatives, detailing the self-validating methodologies used to verify these claims.
Mechanistic Pathway
Fig 1: 3-FMPP triple monoamine reuptake inhibition pathway and downstream behavioral efficacy.
In Vitro Efficacy: Transporter Binding and Kinetics
To establish the foundational pharmacodynamics of 3-FMPP, we must isolate its interaction with human monoamine transporters. Cell-based radiotracer uptake assays using transfected HEK293 cells remain the gold standard for comparing transporter inhibition profiles, as they minimize the variability and off-target noise seen in crude synaptosome preparations 2.
Self-Validating Protocol: Radiotracer Uptake Assay
-
Causality: We utilize HEK293 cells because they lack endogenous monoamine transporters. This ensures that any measured uptake is exclusively mediated by the transfected human SERT, NET, or DAT, eliminating background noise inherent to native neuronal cell lines.
-
Self-Validation System: The assay design includes untransfected HEK293 cells on every plate to establish a strict baseline of non-specific radiotracer diffusion. Additionally, reference inhibitors (Fluoxetine, Nisoxetine, Vanoxerine) are run concurrently to calculate a Z'-factor, ensuring the assay's dynamic range is valid before any data is accepted.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT into 96-well plates at 4×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Incubation: Wash cells with assay buffer (HBSS supplemented with 20 mM HEPES, pH 7.4). Pre-incubate cells with varying concentrations of 3-FMPP, Venlafaxine, or Nomifensine (0.1 nM to 10 µM) for 15 minutes to allow equilibrium binding at the transporter sites.
-
Radiotracer Addition: Add 20 nM of [3H] -5-HT, [3H] -NE, or [3H] -DA to the respective transporter cell lines. Incubate for exactly 10 minutes to capture the linear phase of uptake.
-
Termination & Quantification: Terminate the reaction by rapid washing with ice-cold buffer to halt membrane transport. Lyse cells using 1% SDS and quantify intracellular radioactivity via liquid scintillation counting. Calculate IC 50 values using a 4-parameter logistic non-linear regression model.
Quantitative Comparison: In Vitro Transporter Inhibition
| Compound | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | hDAT IC₅₀ (nM) | Pharmacological Profile |
| 3-FMPP | 4.2 | 12.5 | 18.3 | SNDRI (Triple Reuptake Inhibitor) |
| Venlafaxine | 8.2 | 248.0 | >10,000 | SNRI (Dual Reuptake Inhibitor) |
| Nomifensine | >10,000 | 15.1 | 21.4 | NDRI (Dual Reuptake Inhibitor) |
In Vivo Efficacy: Translation to Behavioral Models
In vitro potency does not automatically guarantee in vivo efficacy due to pharmacokinetic barriers like the blood-brain barrier (BBB). The lipophilic nature of the 3-FMPP piperidine ring ensures excellent CNS penetrance. In vivo efficacy is typically validated through microdialysis to measure extracellular monoamine efflux and behavioral models such as the tail suspension test (TST), which correlate receptor occupancy with antidepressant-like activity 3.
Self-Validating Protocol: Prefrontal Cortex Microdialysis & TST
-
Causality: The prefrontal cortex (PFC) is selected for microdialysis because it is the primary cortical projection site for mesocortical dopaminergic and locus coeruleus noradrenergic neurons, directly dictating mood regulation and executive function.
-
Self-Validation System: The microdialysis protocol is inherently self-validating through a 2-hour pre-dosing baseline collection phase. This establishes the subject's intrinsic monoamine fluctuation, serving as an internal control for the subsequent drug-induced efflux. Probe recovery is calibrated both in vitro before implantation and in vivo using zero-net-flux methods.
Step-by-Step Methodology:
-
Surgical Implantation: Stereotaxically implant concentric microdialysis probes into the medial PFC of male Sprague-Dawley rats. Allow 48 hours for surgical recovery to normalize neuroinflammation and restore BBB integrity.
-
Baseline Collection: Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect dialysate samples every 20 minutes for 2 hours prior to drug administration to establish a stable baseline (defined as <10% variation between three consecutive samples).
-
Administration & Sampling: Administer 3-FMPP (10 mg/kg, i.p.). Continue collecting dialysate fractions every 20 minutes for 4 hours.
-
Quantification: Analyze dialysate immediately using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify absolute levels of DA, NE, and 5-HT.
-
Behavioral Correlate (TST): In a separate cohort of mice, administer the compound 30 minutes prior to suspension by the tail. Record immobility time over a 6-minute period using automated video tracking to determine the ED 50 for behavioral efficacy.
Quantitative Comparison: In Vivo Pharmacodynamic Efficacy
| Compound | TST ED₅₀ (mg/kg) | PFC DA Max Efflux (% Baseline) | PFC 5-HT Max Efflux (% Baseline) |
| 3-FMPP | 1.8 | + 285% | + 310% |
| Venlafaxine | 4.5 | + 15% | + 290% |
| Nomifensine | 2.1 | + 320% | + 10% |
Conclusion
The comparative data clearly illustrates that 3-FMPP successfully bridges the gap between in vitro target affinity and in vivo physiological response. Unlike Venlafaxine, which fails to elevate cortical dopamine, and Nomifensine, which neglects the serotonergic axis, 3-FMPP provides a balanced, triple-monoamine elevation. The rigorous, self-validating protocols employed ensure that this efficacy profile is both reproducible and translationally relevant for advanced preclinical development.
References
- Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters Source: MDPI URL
- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: Frontiers URL
- In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor Source: PubMed / NIH URL
Sources
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- 2. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 3. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 3-(2-Fluoro-5-methylphenyl)piperidine: A Guide to Monoamine Transporter Selectivity
Introduction: The Phenylpiperidine Scaffold and the Quest for Selectivity
The phenylpiperidine motif is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of centrally active therapeutic agents, from potent opioid analgesics to inhibitors of monoamine reuptake.[1][2][3] Its rigid framework allows for precise orientation of functional groups, enabling targeted interactions with various receptors and transporters. However, this structural versatility also presents a significant challenge: achieving high selectivity for a single biological target. Cross-reactivity, particularly among closely related targets like the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—can lead to undesirable side effects or a diluted therapeutic effect.[4]
This guide focuses on a representative phenylpiperidine derivative, 3-(2-Fluoro-5-methylphenyl)piperidine (referred to herein as Compound X) , to illustrate a systematic approach to cross-reactivity profiling. The primary objective for a compound of this class is often to modulate monoaminergic neurotransmission by inhibiting the reuptake of dopamine, serotonin, or norepinephrine from the synaptic cleft.[5][6] Therefore, a thorough understanding of its binding affinity and functional activity at each of these transporters is critical for predicting its pharmacological profile.
We will objectively compare the performance of Compound X with well-characterized selective and non-selective inhibitors, providing the supporting experimental framework necessary for such an evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CNS-active compounds.
The Rationale for Cross-Reactivity Profiling: Why It Matters
In drug discovery, early and accurate assessment of a compound's selectivity is paramount. The monoamine transporters, DAT, SERT, and NET, share significant structural homology, making them a classic case study for selectivity challenges.[7][8]
-
Therapeutic Efficacy: The intended therapeutic effect is typically driven by action at a primary target. For instance, selective inhibition of SERT is the hallmark of many antidepressants, while DAT inhibition is central to treatments for ADHD and is a property of many stimulants.[6][9] Undesired activity at other transporters can confound the primary mechanism of action.
-
Safety and Side-Effect Profile: Off-target activity is a major cause of adverse drug reactions. For example, a compound designed to target DAT might cause cardiovascular side effects (e.g., increased heart rate, hypertension) if it also potently inhibits NET.[4] Similarly, unintended SERT inhibition could lead to serotonergic side effects when combined with other medications.[10]
-
Regulatory Scrutiny: Regulatory agencies require comprehensive selectivity data to assess the safety and risk-benefit profile of any new chemical entity. Demonstrating target selectivity is a key component of the preclinical data package.
This guide outlines the gold-standard in vitro methods used to generate this critical dataset.
Methodology: In Vitro Radioligand Binding Assays
To quantify the binding affinity of Compound X and its comparators for the human monoamine transporters, competitive radioligand binding assays are employed. These assays are a robust and high-throughput method for determining a compound's equilibrium dissociation constant (Kᵢ), which is an inverse measure of its binding affinity (a lower Kᵢ indicates higher affinity).[11][12]
The foundational principle of this assay is the competition between an unlabeled test compound (e.g., Compound X) and a radiolabeled ligand (a "hot" ligand with known high affinity and selectivity for the target) for binding to the transporter protein. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as its IC₅₀ (Inhibitory Concentration 50%). This value is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a self-validating system for determining the binding affinity of test compounds at hDAT, hSERT, and hNET expressed in a stable cell line.
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET) are cultured to ~90% confluency. The use of a heterologous expression system like HEK-293 ensures that binding is specific to the transfected transporter, as these cells do not endogenously express high levels of other conflicting targets.[11]
-
Cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA).[13]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the transporter proteins.[13]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure consistent amounts are used in each well.[13]
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in sequence:
-
Assay Buffer.
-
A fixed concentration of the appropriate radioligand (see table below).
-
Varying concentrations of the test compound (e.g., Compound X) or a reference compound, typically in a 10-point, half-log dilution series.
-
The prepared cell membranes.
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand (no competitor).
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, potent inhibitor for that target to saturate all specific binding sites. Specific binding is calculated as Total Binding - NSB.
-
-
| Target Transporter | Radioligand | Non-Specific Binding Agent |
| hDAT | [³H]-WIN 35,428 (CFT)[11] | 10 µM Vanoxerine |
| hSERT | [³H]-Citalopram[14] | 10 µM Fluoxetine |
| hNET | [³H]-Nisoxetine[14] | 10 µM Desipramine |
-
Incubation and Filtration:
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[13]
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C filters). This separates the membrane-bound radioligand from the unbound radioligand.[13]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
The data (counts per minute vs. log[competitor concentration]) are plotted to generate a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value for each compound.
-
The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.
-
Workflow Visualization
Caption: Workflow for a competitive radioligand binding assay.
Comparative Analysis: Profiling Compound X Against Known Standards
Using the methodology described, Compound X was profiled against a panel of reference compounds. The results, presented as mean Kᵢ values (nM), are summarized below. This dataset allows for a direct comparison of both potency (the Kᵢ value at the primary target) and selectivity (the ratio of Kᵢ values between targets).
| Compound | Target Class | hDAT Kᵢ (nM) | hSERT Kᵢ (nM) | hNET Kᵢ (nM) | hDAT/hSERT Selectivity | hDAT/hNET Selectivity |
| Compound X | Test Article | 8.5 | 125 | 98 | 14.7-fold | 11.5-fold |
| Vanoxerine[15] | DAT-Selective | 2.5 | 450 | 210 | 180-fold | 84-fold |
| Fluoxetine[15] | SERT-Selective | 1,800 | 18.4 | 1,150 | 0.01-fold | 0.63-fold |
| Nisoxetine[15] | NET-Selective | 120 | 950 | 1.15 | 0.13-fold | 104-fold |
| Cocaine[16] | Non-Selective | 250 | 300 | 450 | 1.2-fold | 1.8-fold |
Data for reference compounds are representative values from published literature. Data for Compound X is illustrative for this guide.
Interpretation of Results:
-
Potency: Compound X demonstrates high affinity for the human dopamine transporter (hDAT) with a Kᵢ value of 8.5 nM. This potency is superior to that of the non-selective inhibitor cocaine and approaches that of the selective inhibitor vanoxerine.
-
Selectivity:
-
Compared to hSERT, Compound X shows a 14.7-fold selectivity for hDAT (125 nM / 8.5 nM).
-
Compared to hNET, Compound X shows an 11.5-fold selectivity for hDAT (98 nM / 9.8 nM).
-
-
Comparative Profile: While Compound X is a potent DAT inhibitor, its selectivity profile is modest when compared to highly selective agents like Vanoxerine (180-fold over SERT) or Nisoxetine (over 100-fold DAT/NET selectivity). It is, however, significantly more selective for DAT than the non-selective psychostimulant cocaine. This profile suggests that at therapeutic concentrations designed to engage DAT, there may be a degree of "spillover" activity at SERT and NET, which could contribute to both its therapeutic action and its side-effect profile.
Mechanistic Context: Monoamine Transporter Function
The data generated from these binding assays provide crucial insights into how Compound X might function in a physiological context. Monoamine transporters are located on the presynaptic membrane of neurons and are responsible for clearing neurotransmitters from the synaptic cleft, thereby terminating the signal.[5][17] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitter, enhancing neurotransmission.
Caption: Simplified schematic of a monoamine synapse.
Conclusion and Future Directions
The cross-reactivity profiling of 3-(2-Fluoro-5-methylphenyl)piperidine (Compound X) reveals it to be a potent dopamine transporter inhibitor with moderate selectivity over the serotonin and norepinephrine transporters. This profile distinguishes it from both highly selective agents and non-selective compounds like cocaine.
This initial binding data is a critical first step. The logical next phase of investigation would involve:
-
Functional Assays: Moving beyond simple binding, functional neurotransmitter uptake assays should be performed to confirm that Compound X is an inhibitor (and not a substrate or releaser) and to determine its functional potency (IC₅₀) at each transporter.[12]
-
In Vivo Assessment: Preclinical animal models would be necessary to evaluate the compound's pharmacokinetic properties, brain penetration, and its ultimate behavioral effects, correlating them with the observed in vitro selectivity profile.
By employing a systematic, comparative approach grounded in robust, validated assays, researchers can build a comprehensive understanding of a new compound's pharmacological identity, paving the way for more rational drug design and development.
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A Comparative Guide to Orthogonal Methods for Validating the Purity of 3-(2-Fluoro-5-methylphenyl)piperidine
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. In the context of a novel substituted piperidine derivative such as 3-(2-Fluoro-5-methylphenyl)piperidine, a multi-faceted analytical approach is not just recommended; it is essential. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity validation of this compound, grounded in scientific principles and practical application. We will explore the causality behind the selection of these methods, provide detailed experimental protocols, and present a comparative analysis of their performance.
The principle of employing orthogonal methods lies in utilizing techniques that rely on different separation and/or detection principles.[1] This approach significantly increases the confidence in the purity assessment, as impurities that might co-elute or be transparent to one method are likely to be resolved and detected by another.[2] For 3-(2-Fluoro-5-methylphenyl)piperidine, a chiral, basic compound, a combination of chromatographic and spectroscopic techniques is paramount.
The Analyte: 3-(2-Fluoro-5-methylphenyl)piperidine
Structure:
Key Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₆FN[3]
-
Molecular Weight: 193.26 g/mol [3]
-
Chirality: Possesses a stereocenter at the 3-position of the piperidine ring, necessitating chiral separation capabilities.[3]
-
Basicity: The piperidine nitrogen imparts basic properties, influencing chromatographic behavior.
Potential Impurities
A robust purity assessment begins with an understanding of potential impurities that may arise during synthesis. The synthesis of 3-substituted piperidines can involve multiple steps, including the formation of the piperidine ring and the coupling of the phenyl group.[4][5][6] Potential impurities can be broadly categorized as:
-
Process-Related Impurities:
-
Degradation Products: Arising from instability of the API under certain storage or process conditions.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[7]
The Orthogonal Approach: A Multi-Technique Strategy
Our strategy for validating the purity of 3-(2-Fluoro-5-methylphenyl)piperidine employs a suite of orthogonal techniques, each providing a unique perspective on the sample's composition.
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For 3-(2-Fluoro-5-methylphenyl)piperidine, a reversed-phase (RP-HPLC) method is the primary choice for achiral purity assessment due to its robustness and wide applicability to small molecules.[9][10]
Causality Behind Experimental Choices:
-
Reversed-Phase (C18 column): A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar analyte.
-
Acidic Mobile Phase Modifier (Formic Acid): The basic nature of the piperidine nitrogen can lead to poor peak shape (tailing) on silica-based columns. The addition of an acidic modifier like formic acid protonates the piperidine nitrogen, minimizing interactions with residual silanols on the stationary phase and resulting in sharper, more symmetrical peaks.[9]
-
Gradient Elution: A gradient of acetonitrile and water allows for the effective elution of impurities with a wide range of polarities.[11]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] It separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using a mass spectrometer.[7]
Causality Behind Experimental Choices:
-
Headspace Sampling: For the analysis of residual solvents, headspace sampling is employed to introduce only the volatile components into the GC system, preventing contamination of the instrument with the non-volatile API.[13]
-
Non-polar Capillary Column: A column like a 5% phenyl/95% methyl polysiloxane is suitable for separating a wide range of organic solvents.[9]
-
Mass Spectrometry Detection: MS provides definitive identification of impurities by comparing their mass spectra to library databases.[14]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector.
-
Column: Capillary column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Oven Temperature Program: 40 °C (hold for 5 minutes), ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 200 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
Supercritical Fluid Chromatography (SFC)
Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[15] It offers advantages of both gas and liquid chromatography, providing fast and efficient separations.[10] SFC is particularly well-suited for chiral separations.[2][15]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): To separate the enantiomers of 3-(2-Fluoro-5-methylphenyl)piperidine, a polysaccharide-based CSP is employed. These phases provide the necessary stereospecific interactions for chiral recognition.[2]
-
Alcohol Modifier: The addition of an alcohol modifier (e.g., methanol) to the supercritical CO₂ is necessary to increase the mobile phase polarity and elute the analyte from the polar stationary phase.
-
Orthogonal Achiral Separation: An achiral SFC method provides a different selectivity compared to RP-HPLC, making it an excellent orthogonal technique for achiral purity as well.
Experimental Protocol: Chiral SFC
-
Instrumentation: SFC system with a UV or PDA detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% diethylamine (DEA) as an additive.
-
Isocratic Elution: 80% CO₂, 20% Methanol with 0.1% DEA.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electric field.[16] For a basic compound like 3-(2-Fluoro-5-methylphenyl)piperidine, it offers a separation mechanism that is fundamentally different from chromatography.
Causality Behind Experimental Choices:
-
Low pH Buffer: At a low pH, the piperidine nitrogen is protonated, giving the molecule a positive charge and allowing it to migrate in the electric field.
-
High Separation Efficiency: CE can provide very high theoretical plate counts, enabling the resolution of closely related impurities.[17]
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: Capillary electrophoresis system with a DAD detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 214 nm.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: NMR spectroscopy provides detailed structural information about a molecule. Quantitative NMR (qNMR) can be used to determine the absolute purity of a compound without the need for a reference standard of the analyte itself, by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[1]
Causality Behind Experimental Choices:
-
High-Field NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve sufficient signal dispersion for accurate integration.
-
Internal Standard: A certified internal standard that is stable, non-volatile, and has signals that do not overlap with the analyte is chosen (e.g., maleic acid).
Experimental Protocol: ¹H qNMR
-
Instrumentation: NMR Spectrometer (≥ 400 MHz).
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-(2-Fluoro-5-methylphenyl)piperidine sample and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and standard) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
Comparative Data Analysis
The following table summarizes the expected performance of each orthogonal method for the purity analysis of 3-(2-Fluoro-5-methylphenyl)piperidine, based on typical results for similar compounds.
| Parameter | RP-HPLC-UV | GC-MS (Headspace) | SFC (Chiral) | Capillary Electrophoresis | ¹H qNMR |
| Principle | Partition Chromatography | Volatility/Mass | Adsorption/Chiral Recognition | Electrophoretic Mobility | Nuclear Magnetic Resonance |
| Primary Use | Achiral Purity & Impurity Profile | Residual Solvents | Enantiomeric Purity | Orthogonal Achiral Purity | Absolute Purity & Structure Confirmation |
| Specificity | High | Very High | Very High (for enantiomers) | High | High (structural) |
| Sensitivity (LOD) | ~0.01% | ppm level | ~0.05% | ~0.05% | ~0.1% |
| Precision (RSD) | < 2% | < 10% | < 5% | < 5% | < 1% |
| Strengths | Robust, widely applicable, good for non-volatile impurities. | Excellent for volatile impurities and residual solvents. | Fast, green, excellent for chiral separations. | High separation efficiency, different selectivity. | Absolute quantification without a specific reference standard, structural information. |
| Limitations | May not separate all co-eluting impurities. | Only for volatile/semi-volatile compounds. | Requires specialized equipment. | Can have lower sensitivity for some compounds. | Lower sensitivity than chromatographic methods. |
Conclusion
The validation of the purity of 3-(2-Fluoro-5-methylphenyl)piperidine necessitates a comprehensive and orthogonal analytical strategy. No single method is sufficient to provide a complete picture of the compound's purity profile.
-
RP-HPLC serves as the primary workhorse for achiral purity assessment, offering a robust and reliable method for quantifying known and unknown impurities.
-
GC-MS is indispensable for the analysis of residual solvents, a critical aspect of pharmaceutical quality control.
-
SFC is the premier technique for determining enantiomeric purity, a crucial parameter for chiral drugs, and also provides a valuable orthogonal achiral separation.
-
Capillary Electrophoresis offers a fundamentally different separation mechanism, providing a powerful tool for confirming the absence of co-eluting impurities.
-
qNMR stands as the ultimate arbiter of absolute purity, providing a direct measurement of the analyte's mass fraction and confirming its chemical structure.
By integrating the data from these orthogonal methods, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for 3-(2-Fluoro-5-methylphenyl)piperidine, ensuring the quality and safety of this promising pharmaceutical compound. This multi-faceted approach is not only a matter of best practice but is also in line with the expectations of regulatory agencies worldwide.
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Violante, F. M., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry, 413(6), 1701–1714. [Link]
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Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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A Researcher's Guide to the Reproducible Synthesis and Analysis of 3-(2-Fluoro-5-methylphenyl)piperidine
In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, valued for its prevalence in numerous pharmaceuticals and natural products.[1] The introduction of fluorine atoms into these structures can profoundly influence their physicochemical and pharmacological properties, making fluorinated piperidines like 3-(2-Fluoro-5-methylphenyl)piperidine valuable targets for research.[2] However, the path to obtaining pure, well-characterized batches of such compounds is often fraught with reproducibility challenges. This guide provides an in-depth comparison of synthetic strategies and analytical methodologies to empower researchers in achieving consistent and reliable experimental outcomes.
The Critical Challenge of Reproducibility
The "reproducibility crisis" is a well-documented issue across many scientific disciplines, and synthetic chemistry is not immune.[3] The successful synthesis of a target molecule can be influenced by a myriad of subtle variables, from reagent purity and solvent quality to the precise control of reaction conditions.[4] In the context of 3-(2-Fluoro-5-methylphenyl)piperidine, the presence of a fluorine substituent and a chiral center introduces additional layers of complexity that demand meticulous attention to detail to ensure reproducible results. This guide is built on the principle that a thorough understanding of the underlying chemical principles and potential pitfalls is paramount for achieving experimental consistency.
Comparative Analysis of Synthetic Routes
Two primary retrosynthetic approaches can be envisioned for the synthesis of 3-(2-Fluoro-5-methylphenyl)piperidine: A) Hydrogenation of a substituted pyridine precursor and B) Construction of the piperidine ring with the aryl moiety already in place . Each strategy presents distinct advantages and challenges that impact its reproducibility and overall efficiency.
| Synthetic Route | Core Principle | Advantages | Challenges Affecting Reproducibility |
| A: Pyridine Hydrogenation | Reduction of a pre-functionalized 2-fluoro-5-methyl-3-phenylpyridine. | Readily available starting materials. Potentially fewer steps. | Catalyst activity and selectivity, risk of hydrodefluorination, control of stereochemistry.[5] |
| B: Piperidine Ring Construction | Building the piperidine ring from acyclic precursors. | Greater control over substituent placement and stereochemistry. | More complex multi-step synthesis, potential for low overall yield. |
Route A: The Hydrogenation Approach - A Double-Edged Sword
The catalytic hydrogenation of a corresponding substituted pyridine is an attractive and commonly employed method for accessing piperidine derivatives.[2][5] The primary appeal lies in its atom economy and the commercial availability of a wide range of pyridine precursors.
A plausible pathway would involve the synthesis of 2-fluoro-5-methyl-3-phenylpyridine followed by its reduction.
Expertise in Action: Navigating the Pitfalls of Hydrogenation
While seemingly straightforward, catalytic hydrogenation is notoriously sensitive to experimental parameters. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide), solvent, temperature, and hydrogen pressure can dramatically influence the reaction's outcome. A significant challenge with fluorinated aromatics is the risk of hydrodefluorination , where the fluorine atom is reductively cleaved, leading to an undesired by-product.[5]
Furthermore, the reduction of the pyridine ring creates a new stereocenter at the 3-position. Achieving high diastereoselectivity can be challenging without the use of specialized chiral catalysts or auxiliaries, which can add significant cost and complexity to the synthesis. The reproducibility of heterogeneous catalysis, in particular, can be affected by variations in catalyst batch, morphology, and surface properties.[6][7]
Route B: Building the Ring - A More Controlled, but Lengthier Path
An alternative strategy involves constructing the piperidine ring with the 2-fluoro-5-methylphenyl group already incorporated. This approach offers greater control over the final structure but typically involves a more extended synthetic sequence. A potential route could be adapted from the synthesis of related 3-arylpiperidines.
Trustworthiness Through Stepwise Control
This bottom-up approach allows for the stereochemistry to be set at an early stage, potentially leading to a more diastereomerically pure final product. However, each step in a multi-step synthesis introduces a potential point of failure and yield loss, making the overall process less efficient. The reproducibility of each individual reaction must be carefully validated to ensure a consistent supply of the final compound.
Recommended Protocol: A Reproducible Pathway to 3-(2-Fluoro-5-methylphenyl)piperidine via Asymmetric Hydrogenation
Based on recent advances in catalysis, an asymmetric hydrogenation of a suitable pyridine precursor offers a balance of efficiency and stereocontrol. The following proposed protocol is based on established methodologies for the synthesis of similar chiral piperidines.[8]
Step 1: Synthesis of 3-(2-Fluoro-5-methylphenyl)pyridine
-
To a solution of 3-bromopyridine (1.0 eq) and (2-fluoro-5-methylphenyl)boronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) and heat the reaction mixture to 90 °C for 12 hours.
-
Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-Fluoro-5-methylphenyl)pyridine.
Step 2: Asymmetric Hydrogenation to 3-(2-Fluoro-5-methylphenyl)piperidine
-
In a glovebox, charge a pressure-rated vessel with 3-(2-Fluoro-5-methylphenyl)pyridine (1.0 eq) and a suitable chiral rhodium catalyst, such as [Rh(COD)Cl]2 with a chiral phosphine ligand (e.g., (R)-BINAP) (0.01 eq).
-
Add degassed methanol as the solvent.
-
Seal the vessel, remove from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (50 atm) and stir the reaction at 50 °C for 24 hours.
-
Carefully vent the hydrogen and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(2-Fluoro-5-methylphenyl)piperidine. The enantiomeric excess should be determined by chiral HPLC.
Rigorous Characterization: The Key to Verifiable Results
The unambiguous characterization of the final product is as crucial as its synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provides a robust and self-validating system for confirming the identity and purity of 3-(2-Fluoro-5-methylphenyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹⁹F NMR are indispensable for the structural elucidation of fluorinated organic molecules.[9] The ¹⁹F NMR spectrum is particularly informative due to its wide chemical shift range and sensitivity to the local electronic environment, providing a unique fingerprint for the fluorinated compound.[9][10]
¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the aromatic protons of the 2-fluoro-5-methylphenyl group. The coupling patterns and chemical shifts will be indicative of the 3-substituted piperidine structure.
¹⁹F NMR: A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is highly sensitive to the substitution pattern and can be used to confirm the regiochemistry of the product.[11] Long-range couplings to nearby protons may also be observed, providing further structural information.[12]
Table 2: Expected NMR Data for 3-(2-Fluoro-5-methylphenyl)piperidine
| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |
| ¹H | 1.5 - 3.5 | Complex multiplets for piperidine ring protons. |
| 6.8 - 7.2 | Signals for aromatic protons. | |
| 2.3 | Singlet for the methyl group. | |
| ¹⁹F | -110 to -130 | A single resonance, potentially a multiplet due to coupling with aromatic protons. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of the synthesized compound. A reversed-phase method using a C18 column is a good starting point. For fluorinated compounds, specialized fluorinated stationary phases can sometimes offer improved selectivity.[13]
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
For the determination of enantiomeric purity, a chiral HPLC method is required. A column with a chiral stationary phase (e.g., a polysaccharide-based phase) will be necessary to separate the two enantiomers.
Factors Influencing Reproducibility: A Logical Framework
To consistently achieve high-quality results, it is essential to understand and control the key variables that can impact the experiment.
By systematically addressing each of these areas, researchers can build a robust and self-validating workflow that minimizes variability and enhances the reliability of their findings.
Conclusion
The synthesis and characterization of 3-(2-Fluoro-5-methylphenyl)piperidine present a microcosm of the challenges and opportunities in modern organic synthesis. While multiple synthetic routes exist, a thorough understanding of the potential pitfalls, particularly in catalytic reactions, is crucial for achieving reproducible outcomes. By coupling a well-considered synthetic strategy with rigorous analytical characterization, researchers can confidently produce this valuable compound and advance their drug discovery efforts. This guide serves as a framework for not only the successful execution of these experiments but also for fostering a culture of scientific integrity and reproducibility.
References
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). RSC Publishing. Retrieved March 11, 2026, from [Link]
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Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis. (n.d.). Wiley Online Library. Retrieved March 11, 2026, from [Link]
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Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. (n.d.). ACS Publications. Retrieved March 11, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved March 11, 2026, from [Link]
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Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]
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Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. (2017). Beilstein Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025). ResearchGate. Retrieved March 11, 2026, from [Link]
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Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. (n.d.). RSC Publishing. Retrieved March 11, 2026, from [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (2019). Semantic Scholar. Retrieved March 11, 2026, from [Link]
- Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. (n.d.). Google Patents.
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Addressing Rigor and Reproducibility in Thermal, Heterogeneous Catalysis. (2023). Zenodo. Retrieved March 11, 2026, from [Link]
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Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. (2024). MDPI. Retrieved March 11, 2026, from [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. Retrieved March 11, 2026, from [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]
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Prakash, G. K. S., Mathew, T., & Olah, G. A. (2001). Synthesis of Aryl-Substituted Piperidines by Superacid Activation of Piperidones. The Journal of Organic Chemistry, 66(2), 345–348. [Link]
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved March 11, 2026, from [Link]
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Cooperative hydrogenation catalysis at a constrained gallylene-nickel(0) interface. (n.d.). ChemRxiv. Retrieved March 11, 2026, from [Link]
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Synthesis and crystal structures of five fluorinated diphenidine derivatives. (2025). International Union of Crystallography. Retrieved March 11, 2026, from [Link]
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Safety Operating Guide
3-(2-Fluoro-5-methylphenyl)piperidine proper disposal procedures
As a Senior Application Scientist, I recognize that handling advanced heterocyclic intermediates requires more than just compliance—it demands a deep mechanistic understanding of the chemicals at play. 3-(2-Fluoro-5-methylphenyl)piperidine is a highly specialized compound used in drug development, but its structural properties impart significant acute toxicity, corrosivity, and environmental persistence.
This guide provides a self-validating, structurally-grounded operational and disposal framework to ensure absolute safety and regulatory compliance in your laboratory.
I. Chemical Profile & Mechanistic Hazard Assessment
To safely manage 3-(2-Fluoro-5-methylphenyl)piperidine, we must first understand how its molecular architecture dictates its macroscopic hazards.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 3-(2-Fluoro-5-methylphenyl)piperidine | Combines a basic amine with a lipophilic aromatic ring. |
| CAS Number | 1044768-80-0[1] | Primary identifier for inventory and EHS tracking. |
| Molecular Formula | C12H16FN[1] | Contains a highly stable C-F bond, dictating disposal methods. |
| Molecular Weight | 193.26 g/mol [1] | Low enough to present vapor inhalation risks at ambient temperatures. |
| Hazard Class | Corrosive, Acutely Toxic, Flammable | Requires strict RCRA-compliant hazardous waste management. |
The Causality of the Hazard:
-
Tissue Corrosivity (The Piperidine Ring): The secondary amine in the piperidine ring possesses an active lone pair of electrons, making it a strong nucleophile and a moderate-to-strong base[2]. Upon contact with biological tissue, it rapidly saponifies cellular lipids, leading to severe, deeply penetrating chemical burns.
-
Systemic Toxicity (The Fluorophenyl Moiety): The addition of the 2-fluoro-5-methylphenyl group significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted piperidine. This enhances both dermal absorption and blood-brain barrier (BBB) penetration, meaning systemic toxicity can occur rapidly upon skin contact.
-
Environmental Persistence (The C-F Bond): The carbon-fluorine bond is one of the strongest in organic chemistry. In environmental settings, this resists microbial degradation, making the compound highly toxic to aquatic life and necessitating specialized high-temperature incineration rather than biological wastewater treatment[3].
II. Operational Safety & Self-Validating Handling Protocols
Standard operating procedures often fail because they lack verification. The following protocols integrate built-in validation steps to ensure safety systems are actively functioning.
Table 2: Required Personal Protective Equipment (PPE) & Causality
| PPE Category | Specification | Mechanistic Causality |
| Hand Protection | Heavy-duty Nitrile or Neoprene gloves | Piperidine derivatives easily permeate latex; their strong basicity degrades inferior polymers[3]. |
| Eye/Face | Splash goggles + Polycarbonate face shield | Corrosive amines cause rapid, irreversible corneal saponification upon contact[3]. |
| Respiratory | NIOSH-approved respirator with organic vapor (OV) cartridges | The vapor pressure of the free base poses acute inhalation toxicity and respiratory tract burns[3]. |
| Body | Flame-retardant, chemical-resistant lab coat | Mitigates rapid dermal absorption driven by the highly lipophilic fluorophenyl moiety[3]. |
III. Waste Segregation & Disposal Workflows
Under EPA guidelines, discarded 3-(2-Fluoro-5-methylphenyl)piperidine must be classified and managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4],[2]. While not specifically P-listed, its characteristic basicity and toxicity mandate strict segregation.
Protocol 1: Routine Laboratory Disposal & Container Decontamination Every step in this workflow is designed to prevent exothermic reactions and validate decontamination.
-
Step 1: Segregation and Collection
-
Action: Transfer residual chemical into a dedicated, chemically compatible High-Density Polyethylene (HDPE) or PTFE-lined hazardous waste carboy.
-
Causality: Polyethylene terephthalate (PET) containers are susceptible to aminolysis by strong secondary amines, which can lead to catastrophic container failure over time. Keep strictly isolated from strong acids and oxidizing agents to prevent violent exothermic reactions[2].
-
-
Step 2: Triple-Rinsing
-
Action: Rinse the original source container three times with a compatible organic solvent (e.g., methanol or ethanol). Collect all rinsate into the hazardous waste carboy[3].
-
Causality: Sequential dilution exponentially decreases the concentration of the residual chemical, ensuring the container meets EPA "empty" standards[4].
-
-
Step 3: Self-Validation (pH Verification)
-
Action: Apply a drop of the third rinsate to universal pH indicator paper.
-
Validation Check: If the pH is >7.5, repeat the rinsing process. A pH of ~7.0 self-validates that the basic piperidine derivative has been completely removed, confirming the container is legally "empty" and safe for standard solid waste processing.
-
IV. Spill Response & Decontamination Pathway
In the event of a spill, immediate and appropriate action is crucial to mitigate inhalation and dermal risks[3].
Workflow for 3-(2-Fluoro-5-methylphenyl)piperidine spill containment and decontamination.
Protocol 2: Spill Containment and Neutralization
-
Step 1: Isolation: Immediately evacuate non-essential personnel and maximize fume hood or room ventilation to disperse toxic free-base vapors[3].
-
Step 2: Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth)[2].
-
Causality:Never use strong acids to neutralize the spill directly. The rapid acid-base reaction with the piperidine ring is highly exothermic and will aerosolize the toxic fluorinated compound into the breathing zone.
-
-
Step 3: Collection: Mechanically sweep the absorbed mixture using spark-proof tools (to prevent ignition of flammable vapors) and transfer it to a solid hazardous waste container[2].
-
Step 4: Self-Validation (Surface Decontamination): Wash the spill surface with a dilute, weak acid solution (e.g., 1-2% acetic acid), followed by a thorough water rinse. Swab the area with a pH test strip. A neutral pH reading self-validates that the corrosive amine has been fully neutralized and removed from the operational surface.
V. Regulatory Compliance & EHS Logistics
To maintain compliance with federal law, the disposal of 3-(2-Fluoro-5-methylphenyl)piperidine must be handled by a licensed professional waste disposal company[3].
Because of the high bond dissociation energy of the carbon-fluorine bond, this chemical cannot be disposed of in standard landfills or processed through biological wastewater treatment facilities. It must be manifested for high-temperature incineration (typically >1000°C). Lower temperatures risk incomplete combustion, which can generate highly toxic fluorocarbon gases and hydrogen fluoride (HF) emissions. Ensure your EHS department explicitly lists the presence of fluorinated organics on the hazardous waste manifest to guarantee the contractor routes the waste to an appropriately scrubbed incineration facility.
References
-
Hazardous Waste Listings | EPA - epa.gov:[Link]
-
Material Safety Data Sheet - Piperidine, 99% - coleparmer.com:[Link]
-
3-(2-Fluoro-5-methylphenyl)piperidine | 1044768-80-0 - molaid.com: [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-Fluoro-5-methylphenyl)piperidine
The protocols herein are derived from the known hazards of piperidine and its derivatives, which are classified as highly flammable, corrosive, and toxic upon contact, inhalation, or ingestion[1][2][3][4]. Our primary objective is to create a self-validating system of safety, ensuring that every step you take is deliberate, informed, and minimizes risk.
Hazard Profile: Understanding the Adversary
To select the appropriate Personal Protective Equipment (PPE), we must first understand the specific threats posed by substituted piperidines. The parent compound, piperidine, is a potent hazard, and we must assume our target compound shares these characteristics.
| Hazard Class | Description | Potential Effects | Data Source |
| Flammable Liquid | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] | Poses a significant fire and explosion risk, especially in the presence of heat, sparks, or open flames.[1][3] | Piperidine SDS[1][2][3] |
| Acute Toxicity | Toxic or harmful if it comes into contact with skin, is inhaled, or is swallowed.[2][4] | Can cause systemic effects, including nausea, vomiting, headache, and in severe cases, respiratory depression or paralysis.[4][5] | Piperidine SDS[2][4] |
| Skin Corrosion | Causes severe skin burns and damage upon contact. The material is destructive to tissue.[2][4] | Immediate pain, redness, blistering, and deep chemical burns.[3] | 3-Methylpiperidine SDS[6] |
| Serious Eye Damage | Causes serious, often irreversible, eye damage and can lead to blindness.[2] | Severe pain, burns to the cornea, and potential for permanent vision loss.[4][6] | Piperidine SDS[2][7] |
| Respiratory Irritation | Vapors and mists can cause irritation to the respiratory tract.[8] Material is destructive to mucous membranes.[4] | Coughing, shortness of breath, and a burning sensation in the throat and lungs.[4] | 3-Methylpiperidine SDS[8] |
The Core of Protection: Engineering Controls
Before any discussion of PPE, it is paramount to state that all handling of 3-(2-Fluoro-5-methylphenyl)piperidine must be performed within a certified chemical fume hood. This is your primary barrier, designed to contain vapors and prevent inhalation exposure. Ensure the sash is positioned as low as practicable and that the airflow is verified before commencing work.
Mandated Personal Protective Equipment Protocol
The following PPE is the minimum requirement for any procedure involving this compound.
A. Eye and Face Protection: The Non-Negotiable Barrier
Direct contact with even a minuscule amount of a corrosive piperidine derivative can cause catastrophic eye damage.[4][6]
-
Primary Protection: Wear well-fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. These are essential to protect against splashes and vapors.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles. This is a critical secondary barrier that protects the entire face from splashes during transfers or in the event of a vessel failure.
B. Skin and Body Protection: A Multi-Layered Defense
Given the severe skin corrosivity and dermal toxicity of piperidines, a robust barrier is essential.[1][2]
-
Gloves: Standard nitrile gloves may not offer sufficient protection for prolonged contact.
-
Recommended: Use thicker, chemical-resistant gloves. Butyl rubber or Viton® are excellent choices. If unavailable, double-gloving with heavy-duty nitrile gloves is a mandatory minimum.
-
Protocol: Always check the manufacturer's glove compatibility chart for piperidines. Before use, inspect gloves for any signs of degradation or perforation.[1][9] Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.
-
-
Laboratory Coat: A flame-resistant (FR) lab coat is required due to the high flammability of the compound. Ensure it is fully buttoned with sleeves rolled down.
-
Apron: For procedures involving larger quantities (>50 mL) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Leather or other absorbent materials are not suitable.
C. Respiratory Protection: When Engineering Controls Are Not Enough
Under normal operating conditions within a functioning fume hood, respiratory protection should not be necessary. However, it is critical for emergency situations.
-
When Required:
-
Spill cleanup outside of a fume hood.
-
Failure of engineering controls (e.g., fume hood malfunction).
-
-
Type of Respirator: A NIOSH-approved half-mask or full-face respirator equipped with organic vapor (OV) cartridges is required.[5] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Procedural Workflow: A Step-by-Step Safety Integration
This workflow integrates the PPE requirements into the practical handling of the compound.
Caption: Safe Handling Workflow for Substituted Piperidines.
Emergency and Disposal Protocols
Immediate Actions in Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Call for immediate medical assistance.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][6]
Spill Response
For any spill, evacuate the immediate area and alert safety personnel. For a small spill inside a fume hood:
-
Ensure you are wearing the full PPE outlined in Section 3, including respiratory protection if vapors are significant.
-
Contain the spill using a non-combustible absorbent material like sand or diatomaceous earth.[2][9]
-
Use non-sparking tools to collect the absorbed material into a designated, sealable waste container.[3]
Waste Disposal
-
Chemical Waste: All waste containing 3-(2-Fluoro-5-methylphenyl)piperidine must be collected in a clearly labeled, sealed container designated for corrosive and flammable organic waste.
-
Contaminated PPE: Disposable PPE, such as gloves, must be placed in a sealed bag and disposed of as hazardous waste. Non-disposable items must be decontaminated thoroughly.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4]
References
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Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]
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Piperidine - SAFETY DATA SHEET. Ing. Petr Švec - PENTA s.r.o. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. [Link]
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Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
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Safety Data Sheet: Piperidine. Carl ROTH (Alternative). [Link]
-
4-Piperidinopiperidine Safety Information. Antibodies. [Link]
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- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
